1,3-Dibromo-9h-fluorene-2,7-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-9H-fluorene-2,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2/c14-11-5-9-8-2-1-7(16)3-6(8)4-10(9)12(15)13(11)17/h1-3,5H,4,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJOBHKJOGMBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C3=CC(=C(C(=C31)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292505 | |
| Record name | 1,3-dibromo-9h-fluorene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785-57-5 | |
| Record name | NSC83308 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-dibromo-9h-fluorene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide on the Synthesis of 1,3-Dibromo-9H-fluorene-2,7-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 1,3-Dibromo-9H-fluorene-2,7-diamine, a polysubstituted fluorene derivative, presents a significant synthetic challenge due to the specific and unusual substitution pattern. Direct electrophilic substitution on a fluorene core is unlikely to yield the desired isomer with high selectivity. This technical guide outlines plausible, albeit theoretical, multi-step synthetic strategies to obtain this target molecule. The proposed routes are based on established organic chemistry principles and analogous reactions reported in the literature for related fluorene compounds. Two main strategies are explored: the sequential functionalization of a pre-existing fluorene core and the construction of the fluorene ring from appropriately pre-functionalized precursors. This document provides detailed hypothetical experimental protocols, quantitative data from analogous reactions, and visual workflows to aid in the development of a practical synthesis.
Introduction
Fluorene and its derivatives are a class of compounds with significant interest in materials science and medicinal chemistry due to their rigid, planar structure and unique photophysical properties. Specifically, diaminofluorene derivatives serve as important building blocks for high-performance polymers, organic light-emitting diodes (OLEDs), and as scaffolds in drug discovery. The introduction of halogen atoms, such as bromine, can further modulate the electronic properties and reactivity of the fluorene core. The target molecule, this compound, with its specific substitution pattern, is not readily accessible through conventional methods. This guide proposes rational synthetic pathways to address this challenge.
Strategy 1: Sequential Functionalization of 2,7-Dinitro-9H-fluorene
This approach commences with the readily available 2,7-dinitro-9H-fluorene and involves a sequence of reduction, protection, bromination, and deprotection steps. The critical challenge in this strategy is controlling the regioselectivity of the bromination reaction.
Logical Workflow for Strategy 1
Caption: Proposed synthesis via sequential functionalization of a fluorene core.
Experimental Protocols for Strategy 1
Step 1: Reduction of 2,7-Dinitro-9H-fluorene
-
Methodology: The nitro groups are reduced to primary amines, typically through catalytic hydrogenation.
-
Detailed Protocol: In a flask, 2,7-Dinitrofluorene (1 equivalent) is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and methanol. Palladium on activated charcoal (10% Pd/C, approximately 2-5 mol%) is added to the solution. The flask is evacuated and backfilled with hydrogen gas (H₂), and the mixture is stirred vigorously at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield 2,7-Diamino-9H-fluorene as a solid.[1]
Step 2: Protection of Amino Groups by Acetylation
-
Methodology: The highly activating amino groups are protected as acetamides to moderate their directing effect and prevent side reactions in the subsequent bromination step.
-
Detailed Protocol: 2,7-Diamino-9H-fluorene (1 equivalent) is suspended in acetic anhydride (used as both reagent and solvent). A catalytic amount of concentrated sulfuric acid is carefully added. The mixture is stirred at room temperature until a clear solution is obtained and TLC analysis indicates the complete consumption of the starting material. The reaction mixture is then poured into a beaker of ice water with stirring, leading to the precipitation of the diacetylated product. The solid is collected by vacuum filtration, washed thoroughly with water until the washings are neutral, and dried to afford 2,7-Diacetamido-9H-fluorene.
Step 3: Bromination of 2,7-Diacetamido-9H-fluorene
-
Methodology: The acetamido groups are ortho-, para-directing. With the para positions (4 and 5) being part of the fused ring system, electrophilic substitution is directed to the positions ortho to the acetamido groups (1, 3, 6, and 8). Achieving selective 1,3-dibromination is the most challenging step and will likely require careful control of stoichiometry and reaction conditions to minimize the formation of other isomers.
-
Detailed Protocol: 2,7-Diacetamido-9H-fluorene (1 equivalent) is dissolved in glacial acetic acid. The solution is cooled in an ice bath to 0-5 °C. A solution of bromine (2.0-2.2 equivalents) in glacial acetic acid is added dropwise over a period of 1-2 hours, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours. The reaction is quenched by pouring it into an aqueous solution of sodium bisulfite to destroy excess bromine. The precipitated solid is collected by filtration, washed with water, and dried. The crude product will likely be a mixture of brominated isomers requiring purification by column chromatography or fractional crystallization to isolate the desired 1,3-Dibromo-2,7-diacetamido-9H-fluorene.
Step 4: Hydrolysis of the Acetamide Protecting Groups
-
Methodology: The acetamide groups are removed by acid-catalyzed hydrolysis to reveal the target diamine.
-
Detailed Protocol: The purified 1,3-Dibromo-2,7-diacetamido-9H-fluorene (1 equivalent) is suspended in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v). The mixture is heated to reflux and maintained at this temperature for 12-24 hours, or until TLC indicates the disappearance of the starting material. After cooling to room temperature, the reaction mixture is carefully neutralized with a concentrated aqueous solution of sodium hydroxide until basic, which causes the free diamine to precipitate. The solid product is collected by filtration, washed extensively with water to remove salts, and dried under vacuum to yield this compound.
Table of Quantitative Data for Analogous Reactions
| Reaction Step | Starting Material | Reagents & Conditions | Product | Yield | Reference |
| Reduction | 2,7-Dinitrofluorene | Pd/C, H₂, THF/MeOH, 20°C, 24h | 2,7-Diaminofluorene | Quantitative | [1] |
Strategy 2: Fluorene Ring Construction via Intramolecular Cyclization
This strategy offers potentially greater control over the substitution pattern by building the fluorene ring from pre-functionalized aromatic precursors. A key step in this approach could be an intramolecular cyclization, such as a Pschorr reaction, on a suitably substituted biphenyl precursor.
Logical Workflow for Strategy 2
Caption: Proposed synthesis via construction of the fluorene ring.
Hypothetical Experimental Protocols for Strategy 2
Step 1: Synthesis of a Substituted 2-Aminobiphenyl Precursor
-
Methodology: A Suzuki or Ullmann cross-coupling reaction between two appropriately substituted benzene derivatives can be employed to construct the biphenyl core. For instance, the coupling of a 2,4-dibromo-3-nitroaniline derivative with a suitable boronic acid or another haloarene.
-
Detailed Protocol (Suzuki Coupling Example): A mixture of a 2,4-dibromo-3-nitro-halobenzene (1 equivalent), a (4-amino-2-nitrophenyl)boronic acid derivative (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2-3 equivalents) in a solvent system such as a mixture of toluene, ethanol, and water is heated to reflux under an inert atmosphere for 12-24 hours. After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the substituted 2-aminobiphenyl.
Step 2: Intramolecular Cyclization to Form the Fluorenone Ring
-
Methodology: The Pschorr cyclization involves the diazotization of a 2-aminobiphenyl followed by an intramolecular radical cyclization to form the fluorene-9-one ring.
-
Detailed Protocol: The substituted 2-aminobiphenyl (1 equivalent) is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise, keeping the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete diazotization. Copper sulfate or copper powder is then added as a catalyst, and the mixture is slowly warmed to room temperature and then gently heated (e.g., to 50-60 °C) to promote cyclization. After the evolution of nitrogen gas ceases, the mixture is cooled, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic extract is washed, dried, and concentrated. The resulting substituted fluorenone is purified by chromatography.
Step 3: Reduction to the Final Product
-
Methodology: The final step involves the reduction of both the ketone at the 9-position and any remaining nitro groups. This can be achieved in a single step using a strong reducing agent.
-
Detailed Protocol: The substituted dinitrofluorenone (1 equivalent) is dissolved in a suitable solvent like ethanol or acetic acid. A reducing agent such as tin(II) chloride dihydrate (excess) in the presence of concentrated hydrochloric acid is added. The mixture is heated to reflux for several hours. Alternatively, a Wolff-Kishner reduction (hydrazine and a strong base) could be used to reduce the ketone, followed by a separate reduction of the nitro groups as described in Strategy 1. After the reduction is complete, the reaction mixture is cooled, made basic with a sodium hydroxide solution, and the product is extracted. The crude this compound is then purified by recrystallization or column chromatography.
Conclusion and Outlook
The synthesis of this compound is a formidable challenge that requires a non-conventional and multi-step approach. The two strategies outlined in this guide provide plausible, albeit theoretical, pathways to this target molecule. Strategy 1, involving sequential functionalization, is more direct but faces a significant hurdle in controlling the regioselectivity of the bromination step. Strategy 2, which relies on the construction of the fluorene ring, offers a more controlled but likely more laborious route. Both proposed syntheses will require substantial experimental optimization and advanced purification techniques. This guide serves as a foundational blueprint for researchers aiming to synthesize this and other similarly complex polysubstituted fluorene derivatives.
References
Technical Guide: Physicochemical Properties of 1,3-Dibromo-9H-fluorene-2,7-diamine and Related Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorene and its derivatives are a significant class of polycyclic aromatic hydrocarbons that have garnered substantial interest in materials science and drug development.[1] Their rigid and planar structure, coupled with versatile functionalization, allows for the synthesis of molecules with unique electronic and biological properties.[1] Substituted fluorenes, such as those with amino and bromo groups, are key building blocks in the synthesis of novel therapeutic agents, including potent inhibitors for targets like the Hepatitis C virus NS5A protein.[2] This guide focuses on the physicochemical properties of precursors relevant to 1,3-Dibromo-9H-fluorene-2,7-diamine, providing a foundational understanding for researchers working with this class of compounds.
Physicochemical Data of Related Compounds
The following tables summarize the available physicochemical data for 2,7-diaminofluorene and 2,7-dibromofluorene. These compounds share key structural motifs with the target molecule and can be used to estimate its properties.
Table 1: Physicochemical Properties of 2,7-Diaminofluorene
| Property | Value | Reference(s) |
| CAS Number | 525-64-4 | [3][4] |
| Molecular Formula | C₁₃H₁₂N₂ | [3][4] |
| Molecular Weight | 196.25 g/mol | [3][4] |
| Appearance | White to gray to brown powder/crystalline | [5] |
| Melting Point | 160-163 °C | [6][7] |
| Solubility | Slightly soluble in cold water. Soluble in hot water. Sparingly soluble in ethanol and acetone. Insoluble in ether. | [5] |
| pKa | 4.63 ± 0.20 (Predicted) | [5] |
Table 2: Physicochemical Properties of 2,7-Dibromofluorene
| Property | Value | Reference(s) |
| CAS Number | 16433-88-8 | [8][9] |
| Molecular Formula | C₁₃H₈Br₂ | [8][9] |
| Molecular Weight | 324.01 g/mol | [8] |
| Appearance | Light yellow crystals | [10] |
| Melting Point | 164-166 °C | [8][11] |
| Density | 1.7203 g/cm³ (estimate) | [11] |
Experimental Protocols: Synthesis of 2,7-Diaminofluorene
The synthesis of 2,7-diaminofluorene is a crucial step in obtaining more complex derivatives. A common and effective method involves the reduction of 2,7-dinitrofluorene.
3.1. Synthesis of 2,7-Dinitrofluorene (Precursor)
A mixture of 10 g (0.06 mol) of fluorene and 50 mL of glacial acetic acid is cooled to 0-5 °C in a three-neck flask equipped with a mechanical stirrer. While stirring, 50 mL of fuming nitric acid is added dropwise over 45 minutes. The reaction temperature is allowed to rise to 65 °C and then cooled. After standing overnight, the formed orange precipitate is collected, washed with deionized water, and purified.[6]
3.2. Reduction of 2,7-Dinitrofluorene to 2,7-Diaminofluorene
Two common methods for the reduction are detailed below:
Method A: Using Hydrazine Hydrate and Pd/C Catalyst [6]
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A mixture of 7 g (0.028 mol) of 2,7-dinitrofluorene, 0.5 g of 5% Pd/C, and 150 mL of absolute ethanol is placed in a three-neck flask and brought to reflux.
-
A solution of 20 mL of 85% hydrazine hydrate in 25 mL of ethanol is added dropwise over 1.5 hours.
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The reaction mixture is refluxed for an additional 2 hours.
-
After the reaction is complete, the mixture is filtered to remove the catalyst.
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The filtrate is poured into cold water to precipitate the 2,7-diaminofluorene.
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The precipitate is collected by filtration, washed with water, and dried at 60 °C for 5 hours. The reported yield is approximately 94%, with a melting point of 160-163 °C.[6]
Method B: Using Stannous Chloride [2]
-
The nitro groups of 2,7-dinitrofluorene can be efficiently reduced using hydrated stannous chloride (SnCl₂·2H₂O) in an acidic environment (HCl/CH₃COOH).
-
The reaction is typically carried out at an elevated temperature (e.g., 65 °C) for several hours (e.g., 5 hours).
-
This method has been reported to yield 2,7-diaminofluorene at a 65% yield.[2]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a substituted fluorene diamine derivative, which would be applicable to a compound like this compound.
Caption: General workflow for the synthesis and characterization of a substituted fluorene diamine.
Conclusion
While direct experimental data for this compound remains elusive, the physicochemical properties of its core precursors, 2,7-diaminofluorene and 2,7-dibromofluorene, provide a valuable foundation for researchers. The established synthetic routes to 2,7-diaminofluorene are robust and offer a clear pathway for the generation of more complex, functionalized fluorene derivatives for applications in drug discovery and materials science. The provided experimental workflow offers a general guideline for the synthesis and characterization of such novel compounds. Further research is warranted to isolate and characterize this compound to fully elucidate its properties and potential applications.
References
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,7-Diaminofluorene | C13H12N2 | CID 10679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2,7-Diaminofluorene CAS#: 525-64-4 [m.chemicalbook.com]
- 6. chemmethod.com [chemmethod.com]
- 7. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]
- 8. 2,7-二溴芴 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2,7-Dibromofluorene | C13H8Br2 | CID 140073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,7-Dibromofluorene | 16433-88-8 [chemicalbook.com]
- 11. chembk.com [chembk.com]
Navigating the Synthesis and Application of Brominated 2,7-Diaminofluorene Derivatives: A Technical Guide
An In-depth Review for Researchers and Drug Development Professionals
Introduction
The fluorene scaffold is a privileged structure in medicinal chemistry and materials science due to its rigid, planar, and electron-rich nature.[1] Functionalized fluorene derivatives have garnered significant attention for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] This technical guide focuses on the chemical data, synthesis, and applications of brominated 2,7-diaminofluorene derivatives, compounds of interest for the development of novel therapeutics. While a specific CAS number for 1,3-Dibromo-9H-fluorene-2,7-diamine is not readily found in major chemical databases, this guide will provide a comprehensive overview of the closely related and synthetically crucial precursor, 2,7-Diaminofluorene , and discuss pathways to its brominated analogs.
Core Chemical Data: 2,7-Diaminofluorene
The foundational molecule for producing various substituted fluorene compounds is 2,7-Diaminofluorene. Its key chemical identifiers and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 525-64-4 | [2] |
| Molecular Formula | C₁₃H₁₂N₂ | [2] |
| Molecular Weight | 196.25 g/mol | [2] |
| Appearance | Dark brown powder | |
| Melting Point | 160-162 °C | [3] |
| Synonyms | 9H-Fluorene-2,7-diamine, 2,7-Fluorenediamine | [2] |
Experimental Protocols: Synthesis of 2,7-Diaminofluorene
The most common and efficient laboratory synthesis of 2,7-Diaminofluorene involves the reduction of 2,7-dinitrofluorene.
Reaction: Reduction of 2,7-Dinitrofluorene
-
Starting Material: 2,7-Dinitrofluorene
-
Reagents: Hydrated stannous chloride (SnCl₂·2H₂O) in hydrochloric acid (HCl) and acetic acid (CH₃COOH)[4], or Palladium on activated charcoal (Pd/C) with hydrogen gas (H₂) in a tetrahydrofuran (THF) and methanol (MeOH) solvent mixture.[3]
-
Procedure (using Pd/C):
-
2,7-Dinitrofluorene (1 equivalent) and 5 mol% Pd/C are suspended in a 1:1 (v/v) mixture of THF and methanol.[3]
-
The mixture is stirred at room temperature for 24 hours under a hydrogen atmosphere.[3]
-
Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite and washed with ethyl acetate.[3]
-
The filtrate is concentrated under reduced pressure to yield 2,7-Diaminofluorene as a solid.[3]
-
-
Yield: Quantitative[3]
Caption: Synthesis of 2,7-Diaminofluorene via catalytic hydrogenation.
Application in Drug Development: A Scaffold for HCV Inhibitors
Fluorene derivatives are actively being investigated for various therapeutic applications.[1] Notably, the 2,7-diaminofluorene core serves as a central scaffold in the design of potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[4]
The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, and NS5A inhibitors, such as Daclatasvir, are a key component of many therapeutic regimens.[4] Research has shown that novel symmetric prolinamide derivatives built upon a 2,7-diaminofluorene backbone exhibit picomolar inhibitory activity against HCV genotype 1b.[4]
The general structure-activity relationship (SAR) suggests that modifications at the 2 and 7 amino positions of the fluorene ring are crucial for potent antiviral activity.[4] These modifications often involve coupling with amino acid derivatives, such as prolinamides, which can be further functionalized.[4]
Caption: Role of 2,7-diaminofluorene as a core scaffold in HCV NS5A inhibitors.
Proposed Synthesis of this compound
While not a commercially cataloged compound, a plausible synthetic route to this compound can be proposed based on standard organic chemistry transformations. The strategy involves the protection of the highly reactive amino groups of 2,7-Diaminofluorene, followed by electrophilic bromination, and subsequent deprotection.
Proposed Synthetic Workflow:
-
Protection of Amino Groups: The amino groups of 2,7-Diaminofluorene are first protected, for example, as acetamides, to prevent side reactions during bromination.
-
Electrophilic Bromination: The protected diamide is then subjected to electrophilic bromination. The acetamido groups are ortho-, para-directing, and activating, which would direct the bromine atoms to the 1 and 3 positions (ortho to the amino groups).
-
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, this compound.
Caption: Proposed workflow for the synthesis of this compound.
The 2,7-diaminofluorene core is a versatile and valuable building block in the synthesis of biologically active molecules. Its straightforward synthesis and the potential for functionalization at the amino and other ring positions make it an attractive scaffold for drug discovery, particularly in the development of novel antiviral agents. While "this compound" is not a readily cataloged substance, established synthetic methodologies suggest that it is an accessible target for researchers exploring the structure-activity relationships of this important class of compounds. This guide provides a foundational understanding for scientists and professionals engaged in the exploration and utilization of fluorene derivatives in medicinal chemistry.
References
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. 2,7-Diaminofluorene | C13H12N2 | CID 10679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]
- 4. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of Brominated Diaminofluorene Derivatives: A Technical Overview
Disclaimer: Publicly available spectral data for 1,3-Dibromo-9H-fluorene-2,7-diamine is exceptionally scarce. This guide will therefore focus on the spectral characteristics of closely related and well-documented fluorene derivatives, namely 2,7-Dibromo-9H-fluorene and 2,7-Diamino-9H-fluorene . The analysis of these compounds provides a foundational understanding of the spectroscopic behavior of the dibromo-diaminofluorene scaffold, which is of significant interest to researchers in materials science and drug discovery.
This technical guide presents a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these representative compounds. It also outlines generalized experimental protocols for acquiring such data and includes visualizations to illustrate the analytical workflow and molecular structures.
Data Presentation
The spectral data for 2,7-Dibromo-9H-fluorene and 2,7-Diamino-9H-fluorene are summarized in the tables below for ease of comparison.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2,7-Dibromo-9H-fluorene | CDCl₃ | 7.65 | s | - | H-1, H-8 |
| 7.60 | d | 8.0 | H-3, H-6 | ||
| 7.51 | dd | 8.0, 1.8 | H-4, H-5 | ||
| 3.85 | s | - | H-9 (CH₂) | ||
| 2,7-Diamino-9H-fluorene | CDCl₃ | 7.41 | d | 8.6 | H-4, H-5 |
| 6.83 | s | - | H-1, H-8 | ||
| 6.66 | dd | 7.6, 2.2 | H-3, H-6 | ||
| 3.72 | s | - | H-9 (CH₂) | ||
| 3.64 | bs | - | NH₂ |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 2,7-Dibromo-9H-fluorene | CDCl₃ | 144.92, 139.81, 130.27, 128.43, 121.31, 121.07, 36.68 | Aromatic & Aliphatic Carbons |
| 2,7-Diamino-9H-fluorene | DMSO-d₆ | 145.2, 142.3, 119.0, 117.8, 110.1, 107.2, 36.1 | Aromatic & Aliphatic Carbons |
Table 3: IR Spectral Data
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |
| 2,7-Dibromo-9H-fluorene | Gas Phase | ~3050, ~1450, ~810 | C-H (aromatic), C=C (aromatic), C-Br |
| 2,7-Diamino-9H-fluorene | KBr Wafer | ~3400-3200, ~3000, ~1620, ~800 | N-H (stretch), C-H (aromatic), N-H (bend), C-H (out-of-plane bend) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ (m/z) | Key Fragments (m/z) |
| 2,7-Dibromo-9H-fluorene | Electron Ionization | 324 (with isotopic pattern for Br₂) | Not specified |
| 2,7-Diamino-9H-fluorene | GC-MS | 196 | 195, 168 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented above. Specific parameters may vary depending on the instrumentation used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the fluorene derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Place the sample in the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum.
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
ATR-FTIR:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Place the sample (pellet or on the ATR crystal) in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography (GC-MS) is a common method. For less volatile compounds, direct infusion or techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for GC-MS, which results in the formation of a molecular ion and characteristic fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Mandatory Visualizations
Chemical Structure
Caption: Molecular structure of this compound.
Spectral Analysis Workflow
Technical Guide: Solubility and Applications of 1,3-Dibromo-9H-fluorene-2,7-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-9H-fluorene-2,7-diamine is a halogenated aromatic diamine derivative of fluorene. The unique structural combination of a fluorene core, bromine atoms, and amino groups imparts specific chemical properties that make it a compound of interest in various research and development fields, particularly in materials science and medicinal chemistry. The bromine atoms offer sites for further functionalization through cross-coupling reactions, while the amino groups influence its solubility, basicity, and potential for hydrogen bonding. The fluorene backbone provides a rigid and planar structure with inherent fluorescent properties.
This technical guide provides an overview of the solubility characteristics of this compound in common organic solvents, a detailed experimental protocol for solubility determination, and a prospective workflow for its application in organic electronics.
Solubility of this compound
Currently, specific quantitative solubility data for this compound in common organic solvents is not extensively available in public literature. However, based on the general principles of solubility for aromatic amines, a qualitative assessment can be made. Aromatic amines with large hydrocarbon structures tend to be sparingly soluble in water but exhibit better solubility in organic solvents.[1] The presence of amino groups can increase polarity and allow for dissolution in polar organic solvents, while the dibrominated fluorene structure suggests solubility in non-polar and halogenated solvents.
To facilitate research and development, the following table is provided to be populated with experimentally determined solubility data.
Table 1: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Observations |
| Polar Protic Solvents | ||||
| Water | H₂O | 80.1 | ||
| Ethanol | C₂H₅OH | 24.5 | ||
| Methanol | CH₃OH | 32.7 | ||
| Isopropanol | C₃H₈O | 19.9 | ||
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | ||
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | ||
| Acetonitrile | CH₃CN | 37.5 | ||
| Acetone | (CH₃)₂CO | 20.7 | ||
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | ||
| Non-Polar Solvents | ||||
| Hexane | C₆H₁₄ | 1.9 | ||
| Toluene | C₇H₈ | 2.4 | ||
| Chloroform | CHCl₃ | 4.8 | ||
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on standard laboratory practices for solubility assessment.
Objective: To quantitatively determine the solubility of this compound in a range of common organic solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and place it into a series of vials.
-
Add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.
-
-
Quantification of Solute Concentration:
-
Carefully withdraw a known aliquot of the clear supernatant (saturated solution) using a micropipette. Avoid disturbing the solid at the bottom of the vial.
-
Transfer the aliquot to a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical instrument (UV-Vis or HPLC).
-
Using UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the diluted sample solution and determine its concentration from the calibration curve.
-
-
Using HPLC:
-
Develop an appropriate HPLC method (column, mobile phase, flow rate, and detector wavelength) for the analysis of this compound.
-
Inject a series of standard solutions of known concentrations to create a calibration curve based on peak area versus concentration.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in grams per 100 mL ( g/100 mL) or other desired units.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle organic solvents with care, as many are flammable and/or toxic.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Application Workflow in Organic Electronics
Derivatives of dibromo-diaminofluorene are promising building blocks for the synthesis of organic semiconductors used in electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The following diagram illustrates a typical workflow from the synthesis of a polymer based on this compound to its application in an OLED device.
Caption: Workflow for the application of a this compound-based polymer in OLEDs.
References
Thermal Stability and Degradation Profile of 1,3-Dibromo-9H-fluorene-2,7-diamine: A Search for Data
An extensive search of scientific literature and chemical databases for the thermal stability and degradation profile of 1,3-Dibromo-9H-fluorene-2,7-diamine has yielded no specific data for this particular isomer. While information is available for other dibrominated fluorene derivatives and polymers synthesized from fluorene diamines, these data points are not directly applicable to the 1,3-dibromo-2,7-diamino isomer and should not be used as a surrogate for its thermal properties.
The substitution pattern of the bromine and amine functional groups on the fluorene core is expected to significantly influence the molecule's thermal stability. Factors such as intramolecular and intermolecular hydrogen bonding, as well as the electronic effects of the substituents, will play a crucial role in determining its melting point, decomposition temperature, and overall degradation pathway. Without experimental data, any discussion of the thermal behavior of this compound would be purely speculative.
Data on Structurally Related Compounds
To provide some context, thermal stability data for other fluorene derivatives are available. For instance, research on polyimides derived from fluorene-containing diamines and dianhydrides demonstrates excellent thermal stability, with initial decomposition temperatures often exceeding 500°C.[1] Similarly, fluorene-based benzoxazine resins have been shown to exhibit high glass transition temperatures and good thermal stability.[2][3][4]
It is important to reiterate that the thermal properties of these polymeric systems are not representative of the monomeric this compound. The polymerization process fundamentally alters the thermal behavior of the resulting material.
Experimental Protocols for Thermal Analysis
While no specific experimental data for the target compound was found, the methodologies for assessing the thermal stability of such a compound are well-established. The following are standard techniques that would be employed:
Thermogravimetric Analysis (TGA): This is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides key information about the decomposition temperature, the presence of residual solvents or volatiles, and the overall thermal stability.
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is employed to determine the melting point, glass transition temperature, and to study crystallization and other phase transitions.
A general workflow for the thermal analysis of a new chemical entity like this compound is depicted in the diagram below.
Conclusion
Due to the absence of publicly available data, a detailed technical guide on the thermal stability and degradation profile of this compound cannot be provided at this time. Researchers and drug development professionals interested in this specific compound would need to perform experimental thermal analysis, such as TGA and DSC, to determine its properties. The information on related fluorene compounds, while intellectually interesting, should not be used for any predictive assessment of the target molecule's behavior.
References
Technical Whitepaper: Crystal Structure and Synthesis of Brominated Fluorene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the crystallographic structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene, a key derivative of the fluorene family. Due to the limited availability of data on 1,3-dibromo-9H-fluorene-2,7-diamine, this paper focuses on closely related and well-characterized analogs. The synthesis protocols for precursor molecules, such as 2,7-diaminofluorene and 2,7-dibromofluorene, are also presented. This technical guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel fluorene-based compounds for various applications, including drug development.
Introduction
Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry and materials science due to their rigid, planar structure and fluorescent properties. These compounds serve as versatile scaffolds for the development of novel therapeutic agents and advanced materials. This whitepaper details the crystal structure of a representative brominated fluorene derivative and outlines key synthetic methodologies for related precursors.
Crystal Structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene
The crystal structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene (C15H12Br2) has been determined by single-crystal X-ray diffraction.[1] The molecule exhibits crystallographic m2m site symmetry, resulting in a coplanar arrangement of all atoms except for those in the methyl groups.[1] The crystal structure is characterized by weak π–π interactions between symmetry-related molecules, which stack along the c-axis with a centroid–centroid distance of 3.8409 (15) Å.[1]
Crystallographic Data
The following table summarizes the key crystallographic data for 2,7-dibromo-9,9-dimethyl-9H-fluorene.[1]
| Parameter | Value |
| Chemical Formula | C15H12Br2 |
| Molecular Weight | 352.06 g/mol [2] |
| Crystal System | Orthorhombic |
| Space Group | Not specified in the provided context |
| a (Å) | 17.097 (4) |
| b (Å) | 11.161 (3) |
| c (Å) | 6.9120 (17) |
| V (ų) | 1319.0 (6) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 296 |
| R-factor | 0.032 |
| wR-factor | 0.085 |
| Data-to-parameter ratio | 12.3 |
Experimental Protocols
Detailed experimental protocols for the synthesis of key fluorene precursors are outlined below.
Synthesis of 2,7-Diaminofluorene
The synthesis of 2,7-diaminofluorene can be achieved through the reduction of 2,7-dinitrofluorene.[3][4]
Method 1: Using Stannous Chloride [3]
-
Reactants: 2,7-dinitrofluorene, hydrated stannous chloride (SnCl2·2H2O), hydrochloric acid (HCl), acetic acid (CH3COOH).
-
Procedure:
-
The nitro groups of 2,7-dinitrofluorene are reduced using hydrated stannous chloride in a mixture of hydrochloric acid and acetic acid.
-
The reaction mixture is heated at 65 °C for 5 hours.
-
-
Yield: 65%
Method 2: Using Palladium on Activated Charcoal [4]
-
Reactants: 2,7-dinitrofluorene, palladium on activated charcoal (Pd/C), tetrahydrofuran (THF), methanol (MeOH), hydrogen (H2).
-
Procedure:
-
A mixture of 2,7-dinitrofluorene and Pd/C in a 1:1 v/v solution of THF and methanol is stirred at room temperature for 24 hours under a hydrogen atmosphere.
-
The catalyst is removed by filtration through a pad of Celite and washed with ethyl acetate.
-
The filtrate is concentrated to yield the product.
-
-
Yield: Quantitative
Synthesis of 2,7-Dibromofluorene
The synthesis of 2,7-dibromofluorene can be performed via the bromination of fluorene.[5]
-
Reactants: Fluorene, copper(II) bromide (CuBr2) on alumina, carbon tetrachloride (CCl4).
-
Procedure:
-
Copper(II) bromide on alumina is added to a solution of fluorene in carbon tetrachloride.
-
The mixture is stirred at reflux for 5 hours.
-
After cooling to room temperature, the solid material is filtered and washed with CCl4.
-
The organic solution is dried over magnesium sulfate.
-
Removal of the solvent yields the product as yellow solids.
-
-
Yield: 98%
Visualizations
Logical Relationship of Fluorene Derivatives
The following diagram illustrates the synthetic relationship between fluorene and its diamino and dibromo derivatives.
Caption: Synthetic pathways from fluorene to its key derivatives.
Experimental Workflow for 2,7-Diaminofluorene Synthesis (Pd/C Method)
This diagram outlines the key steps in the synthesis of 2,7-diaminofluorene using palladium on charcoal as a catalyst.
Caption: Workflow for the catalytic hydrogenation of 2,7-dinitrofluorene.
Conclusion
While direct crystallographic data for this compound remains elusive, this whitepaper provides a comprehensive overview of the crystal structure of the closely related 2,7-dibromo-9,9-dimethyl-9H-fluorene. The detailed synthetic protocols for key precursors, 2,7-diaminofluorene and 2,7-dibromofluorene, offer valuable practical guidance for researchers in the field. The provided data and methodologies can serve as a solid foundation for the rational design and synthesis of novel fluorene-based compounds with potential applications in drug discovery and materials science. Further research into the synthesis and characterization of asymmetrically substituted fluorene derivatives is warranted to expand the chemical space and explore new structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,7-Dibromo-9,9-dimethyl-9H-fluorene 99% | 28320-32-3 [sigmaaldrich.com]
- 3. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide to the Electronic and Optical Properties of 1,3-Dibromo-9H-fluorene-2,7-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted electronic and optical properties of 1,3-Dibromo-9H-fluorene-2,7-diamine, a novel fluorene derivative with potential applications in optoelectronics and as a scaffold in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related fluorene compounds and established principles of organic chemistry to forecast its characteristics. The guide also details the standard experimental protocols required for the synthesis and characterization of this and similar organic semiconductor materials.
Predicted Electronic and Optical Properties
The introduction of electron-donating amine groups and electron-withdrawing bromine atoms at specific positions on the fluorene core is expected to significantly influence the electronic and optical properties of the molecule. The amine groups generally increase the highest occupied molecular orbital (HOMO) energy level, while the bromine atoms, through their inductive and resonance effects, can modulate both the HOMO and lowest unoccupied molecular orbital (LUMO) levels, thereby tuning the band gap.[1][2][3] These substitutions are also anticipated to affect the absorption and emission spectra of the compound.
Table 1: Predicted Quantitative Electronic and Optical Properties of this compound
| Property | Predicted Value/Range | Method of Estimation |
| Electronic Properties | ||
| HOMO Energy Level | -5.2 to -5.6 eV | Cyclic Voltammetry (predicted) |
| LUMO Energy Level | -2.1 to -2.5 eV | Cyclic Voltammetry (predicted) |
| Band Gap (Eg) | 2.7 to 3.1 eV | Cyclic Voltammetry & UV-Vis Spectroscopy (predicted) |
| Optical Properties | ||
| Absorption Maximum (λmax) | 350 - 390 nm | UV-Vis Spectroscopy (predicted) |
| Emission Maximum (λem) | 420 - 460 nm | Fluorescence Spectroscopy (predicted) |
| Stokes Shift | 70 - 90 nm | Calculated from λmax and λem |
| Fluorescence Quantum Yield (ΦF) | Moderate to High | Comparative analysis with similar fluorophores |
Note: The values presented in this table are estimations based on the known properties of substituted fluorene derivatives and have not been experimentally verified for this compound.
Proposed Synthesis Pathway
A potential synthetic route to this compound can be envisioned starting from the commercially available 2,7-diaminofluorene. This proposed pathway involves a two-step process of protection, bromination, and deprotection.
Detailed Experimental Protocols
To experimentally determine the electronic and optical properties of this compound, the following standard protocols are recommended.
UV-Visible (UV-Vis) Absorption Spectroscopy
This technique is used to determine the absorption spectrum of the compound, from which the optical band gap can be estimated.[4][5][6][7]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 10-5 to 10-6 M) in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform, or THF).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
The onset of the absorption peak can be used to estimate the optical band gap (Eg) using the equation: Eg (eV) = 1240 / λonset (nm).
-
Fluorescence Spectroscopy
This technique measures the emission of light from the compound after it absorbs light, providing information about its fluorescent properties.[8][9][10][11][12]
Methodology:
-
Sample Preparation: Use the same dilute solution prepared for UV-Vis spectroscopy. The concentration may need to be adjusted to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the emission spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λem).
-
Calculate the Stokes shift (the difference in nanometers between λmax and λem).
-
The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate).
-
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a compound.[13][14][15][16][17]
Methodology:
-
Sample Preparation: Dissolve the compound in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous, deoxygenated acetonitrile or dichloromethane).
-
Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement:
-
Perform a cyclic voltammetry scan over a potential range that covers the oxidation and reduction potentials of the compound.
-
Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
EHOMO = -[Eox - EFc/Fc+ + 4.8] eV
-
ELUMO = -[Ered - EFc/Fc+ + 4.8] eV
-
-
The electrochemical band gap can be calculated as Eg = ELUMO - EHOMO.
-
Structure-Property Relationship
The electronic and optical properties of this compound are intrinsically linked to its molecular structure. The interplay between the electron-donating amino groups and the electron-withdrawing/donating nature of the bromo substituents on the fluorene backbone dictates the energy levels of the molecular orbitals and, consequently, its photophysical behavior.
Conclusion
This compound is a promising, yet largely unexplored, fluorene derivative. Based on the established effects of its constituent functional groups, it is predicted to possess interesting electronic and optical properties that warrant further investigation. The experimental protocols detailed in this guide provide a clear roadmap for the synthesis and comprehensive characterization of this and other novel organic materials. Such studies are crucial for unlocking their potential in advanced applications, including organic electronics and the development of new therapeutic agents.
References
- 1. Why are Fluorene-Containing Materials so Versatile? An Electronic Structure Perspective [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ej-eng.org [ej-eng.org]
- 5. ej-eng.org [ej-eng.org]
- 6. researchgate.net [researchgate.net]
- 7. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. chemistry.montana.edu [chemistry.montana.edu]
- 10. agilent.com [agilent.com]
- 11. iss.com [iss.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
A Technical Guide to 1,3-Dibromo-9H-fluorene-2,7-diamine: Synthesis Strategies and Commercial Sourcing of Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1,3-Dibromo-9H-fluorene-2,7-diamine is a specialized derivative of the fluorene scaffold, a core structure of interest in drug discovery and materials science. This guide provides a comprehensive overview of the synthesis and commercial availability of key precursors, addressing the apparent lack of direct commercial suppliers for the title compound. Detailed experimental protocols for the synthesis of the parent diamine and subsequent bromination strategies are presented, alongside a discussion of the relevance of fluorene derivatives in medicinal chemistry.
Commercial Availability of Precursors
Direct commercial sources for this compound are not readily identifiable, suggesting it is a niche compound requiring custom synthesis. However, the key precursor, 9H-fluorene-2,7-diamine and its derivatives, are available from several suppliers. Researchers can procure these starting materials to pursue the synthesis of the target molecule.
Table 1: Commercial Suppliers of 9H-fluorene-2,7-diamine and Related Precursors
| Supplier | Product Name | CAS Number | Purity | Notes |
| --INVALID-LINK-- | 9H-fluorene-2,7-diamine[1] | 525-64-4 | 95%[1] | Available in gram quantities.[1] |
| --INVALID-LINK-- | 9H-fluorene-2,7-diamine monohydrochloride[2] | Not specified | Not specified | Bulk and research quantities. |
| --INVALID-LINK-- | 9H-Fluorene-2,7-diamine dihydrochloride[3] | Not specified | Not specified | Aromatic diamine for polyimide synthesis.[3] |
| --INVALID-LINK-- | 2,7-Diaminofluorene (Highly Pure)[4] | 525-64-4 | >98.0% by HPLC[4] | Biotechnology grade.[4] |
| --INVALID-LINK-- | 2,7-Diamino-9-fluorenone, 97%[5] | 2915-84-6 | 97%[5] | Precursor to the diamine. |
| --INVALID-LINK-- | 2,7-DIAMINO-9H-FLUOREN-9-ONE[6] | 2915-84-6 | Not specified | Available in various quantities. |
Synthetic Methodologies
The synthesis of this compound can be approached in a two-step process: first, the synthesis of the 9H-fluorene-2,7-diamine core, followed by a selective bromination.
Synthesis of 9H-fluorene-2,7-diamine
A common and efficient method for the synthesis of 9H-fluorene-2,7-diamine is the reduction of 2,7-dinitrofluorene.
Experimental Protocol: Reduction of 2,7-Dinitrofluorene [7][8]
-
Materials:
-
2,7-Dinitrofluorene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid (CH₃COOH)
-
Or, alternatively: Palladium on activated charcoal (Pd/C) and Hydrogen (H₂)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate
-
Celite
-
-
Procedure using Stannous Chloride:
-
Suspend 2,7-dinitrofluorene in a mixture of glacial acetic acid and concentrated HCl.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
Heat the reaction mixture at 65°C for 5 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Further purification can be achieved by recrystallization. This method has been reported to yield approximately 65% of 2,7-diaminofluorene.[7]
-
-
Procedure using Catalytic Hydrogenation:
-
To a solution of 2,7-dinitrofluorene (e.g., 25.0 g, 98.0 mmol) in a 1:1 mixture of THF and MeOH (600 mL), add 5-10% Pd/C catalyst (e.g., 578 mg, 4.9 mmol).[8]
-
Stir the mixture at room temperature under a hydrogen atmosphere for 24 hours.[8]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.[8]
-
Concentrate the filtrate under reduced pressure to obtain 9H-fluorene-2,7-diamine as a solid. This method can yield a quantitative amount of the product.[8]
-
Proposed Bromination of 9H-fluorene-2,7-diamine
The introduction of bromine at the 1 and 3 positions of the 9H-fluorene-2,7-diamine core requires careful selection of brominating agents and reaction conditions to achieve the desired regioselectivity. The amino groups are strongly activating and ortho-, para-directing. Therefore, direct bromination is expected to occur at positions ortho and para to the amino groups. To achieve bromination at the 1 and 3 positions, protection of the amino groups may be necessary.
Potential Bromination Strategies:
-
Direct Bromination with H₂O₂/HBr: This method involves the oxidation of hydrobromic acid by hydrogen peroxide to generate bromine in situ.[9] This approach can be a milder alternative to using elemental bromine.
-
Bromination with Br₂ and a Lewis Acid Catalyst: A solution of bromine in a suitable solvent, such as dichloromethane, can be used in the presence of a Lewis acid catalyst like AlCl₃.[9]
-
Electrophilic Bromination using a DIB/BBr₃ Protocol: A more recent method involves the use of a non-symmetrical bromoiodane generated from diiodobenzene (DIB) and boron tribromide (BBr₃) for the electrophilic bromination of arenes.[10]
Illustrative Experimental Protocol (General Electrophilic Bromination):
-
Materials:
-
Procedure:
-
Dissolve the 9H-fluorene-2,7-diamine in a suitable solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the brominating agent portion-wise, maintaining the low temperature.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Applications in Drug Development
Fluorene derivatives are a significant class of compounds in medicinal chemistry due to their rigid and planar structure, which can be functionalized at various positions.[12]
-
Antiviral Agents: Symmetric fluorene-2,7-diamine derivatives have been investigated as potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[7]
-
Anticancer and Other Therapeutic Areas: Fluorene derivatives have shown promise as antitumor, anti-inflammatory, and antibacterial agents.[12] For instance, fluorenone, a related compound, is a precursor for synthesizing anticancer drugs.[12]
-
Mutagenicity Considerations: It is important to note that some metabolites of 2,7-diaminofluorene have been reported to be mutagenic. However, studies have shown that appropriate substitution at the C9 position can mitigate this mutagenicity, allowing for the safe use of the fluorene scaffold in drug discovery.[13]
Visualizing the Synthetic Workflow
The following diagram illustrates a potential synthetic pathway from commercially available precursors to the target compound.
Caption: Proposed synthetic workflow for this compound.
This guide provides a foundational understanding for researchers and drug development professionals interested in this compound. While direct commercial availability is limited, a clear synthetic path from readily available precursors is achievable. The provided experimental outlines serve as a starting point for laboratory synthesis, and the contextual information on the applications of fluorene derivatives underscores the potential of this compound class in therapeutic development.
References
- 1. 9H-fluorene-2,7-diamine;CAS No.:525-64-4 [chemshuttle.com]
- 2. echemi.com [echemi.com]
- 3. 9H-Fluorene-2,7-diamine dihydrochloride | ResBioAgro [resbioagro.com]
- 4. moleculardepot.com [moleculardepot.com]
- 5. Manufacturers of 2,7-Diamino-9-fluorenone, 97%, CAS 2915-84-6, D 2801, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 6. 2,7-DIAMINO-9H-FLUOREN-9-ONE | CAS [matrix-fine-chemicals.com]
- 7. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Applications of the DIB-BBr3 Protocol in Bromination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 13. Structure-activity relationship (SAR) studies on the mutagenic properties of 2,7-diaminofluorene and 2,7-diaminocarbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Polymers from 1,3-Dibromo-9H-fluorene-2,7-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel conjugated polymers is a cornerstone of materials science, with applications spanning organic electronics, sensing, and biomedical technologies. 1,3-Dibromo-9H-fluorene-2,7-diamine is a highly functionalized monomer that holds significant promise for the creation of advanced polymeric materials. The presence of reactive amino groups on the fluorene backbone provides a versatile platform for post-polymerization modification, allowing for the tailoring of material properties for specific applications. While the direct polymerization of this specific monomer is not extensively documented in the scientific literature, established synthetic methodologies for related fluorene-based polymers can be adapted. This document provides detailed application notes and proposed experimental protocols for the synthesis and utilization of polymers derived from this compound.
Application Notes
Polymers derived from this compound are anticipated to be of significant interest in several high-technology fields due to the unique combination of a conjugated polyfluorene backbone and reactive primary amine functionalities.
1. Chemical Sensing:
The amino groups along the polymer chain can act as binding sites for various analytes.[1][2][3] Protonation of the amines in the presence of acids, or coordination with metal ions, can induce changes in the polymer's photophysical properties, such as fluorescence quenching or a spectral shift. This makes these polymers excellent candidates for the development of highly sensitive and selective chemical sensors for environmental monitoring or industrial process control.
2. Biomedical Applications:
-
Drug Delivery: The primary amine groups can be used to conjugate drugs, targeting ligands, or imaging agents.[4] This allows for the creation of sophisticated drug delivery systems that can target specific cells or tissues, enhancing therapeutic efficacy while minimizing side effects.
-
Bioimaging: The inherent fluorescence of the polyfluorene backbone, combined with the ability to attach biomolecules, makes these polymers suitable for in-vitro and in-vivo imaging applications.[4]
-
Radiotherapy Enhancement: Functionalized polymers can increase the efficacy of radiotherapy, a critical aspect of cancer treatment.[4]
3. Organic Electronics:
While the primary amino groups may need to be derivatized to ensure stability and optimal charge transport properties, the resulting polymers can be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties through post-polymerization modification offers a route to customized materials for specific device architectures.
4. Precursors for Advanced Materials:
The amino-functionalized polymer can serve as a versatile precursor for a wide range of other materials through post-polymerization reactions. This includes cross-linking to form robust films and gels, or reaction with various electrophiles to introduce new functionalities and tailor the material's properties for specific needs.
Experimental Protocols
The synthesis of a polymer from this compound is proposed to proceed via a Suzuki-Miyaura polycondensation reaction. A critical consideration is the protection of the reactive amino groups prior to polymerization to prevent unwanted side reactions and catalyst deactivation.
Protocol 1: Synthesis of Poly(1,3-fluorene-2,7-diamine) via Suzuki-Miyaura Polycondensation
This protocol is divided into three main stages:
-
Protection of the Amino Groups
-
Suzuki-Miyaura Polycondensation
-
Deprotection of the Amino Groups
Stage 1: Protection of Amino Groups (Boc Protection)
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (2.2 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of (Boc)₂O (2.2 equivalents) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected monomer, 1,3-Dibromo-2,7-bis(tert-butoxycarbonylamino)-9H-fluorene , by column chromatography on silica gel.
Stage 2: Suzuki-Miyaura Polycondensation
Materials:
-
Boc-protected 1,3-Dibromo-2,7-diamino-9H-fluorene monomer
-
A suitable bis(boronic acid) or bis(boronic ester) comonomer (e.g., 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester)[5]
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)[5][6]
-
Base (e.g., anhydrous K₂CO₃ or CsF)
-
Anhydrous toluene and degassed water
-
Phase-transfer catalyst (e.g., Aliquat 336) (optional)
-
Schlenk flask and Schlenk line for inert atmosphere techniques
-
Reflux condenser
Procedure:
-
In a Schlenk flask, combine the Boc-protected dibromo-diaminofluorene monomer (1 equivalent), the bis(boronic acid/ester) comonomer (1 equivalent), the palladium catalyst (1-3 mol%), and the base (4 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous, degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water). If using, add the phase-transfer catalyst at this stage.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring for 24-72 hours. Monitor the polymerization progress by periodically taking small aliquots and analyzing the molecular weight by gel permeation chromatography (GPC).
-
After the desired molecular weight is achieved, cool the reaction to room temperature.
-
End-cap the polymer chains by adding a small amount of a monobrominated aromatic compound (e.g., bromobenzene) and a small amount of a boronic acid (e.g., phenylboronic acid) and stirring for a few more hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration and wash it thoroughly with methanol and acetone to remove residual catalyst and oligomers.
-
Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., acetone, hexane, and finally chloroform or THF to collect the polymer).
-
Dry the purified Boc-protected polymer under vacuum.
Stage 3: Deprotection of Amino Groups
Materials:
-
Boc-protected polymer
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected polymer in DCM.
-
Slowly add an excess of TFA to the solution at room temperature.
-
Stir the mixture for 2-4 hours. The deprotection can be monitored by the disappearance of the Boc group signals in the ¹H NMR spectrum.
-
Precipitate the deprotected polymer by adding the reaction mixture to a basic solution (e.g., dilute ammonium hydroxide) or a non-solvent.
-
Collect the polymer by filtration, wash extensively with water and methanol, and dry under vacuum to yield the final amino-functionalized polymer.
Protocol 2: Electropolymerization
As an alternative to chemical synthesis, electropolymerization can be employed to grow a thin film of the polymer directly onto a conductive substrate.[1][2][3]
Materials:
-
This compound monomer
-
Anhydrous acetonitrile or dichloromethane
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Potentiostat
Procedure:
-
Prepare a solution of the monomer (e.g., 5-10 mM) and the supporting electrolyte (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Assemble the three-electrode cell with the working electrode (e.g., ITO-coated glass, platinum, or gold) on which the polymer film will be deposited.
-
Degas the solution by bubbling with argon or nitrogen for at least 15 minutes.
-
Perform cyclic voltammetry by sweeping the potential between the monomer's oxidation potential and a suitable negative potential for a specified number of cycles. The polymer film will gradually deposit on the working electrode.
-
After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.
Data Presentation
As the polymerization of this compound is not well-documented, the following table provides a summary of expected quantitative data based on the synthesis of similar functionalized polyfluorenes. These values should be considered as a guide for characterization and optimization.
| Parameter | Suzuki Polycondensation | Electropolymerization |
| Yield | 40-80% | N/A (film deposition) |
| Number-Average Molecular Weight (Mₙ) | 10 - 50 kDa | N/A (insoluble film) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | N/A |
| UV-Vis Absorption (λₘₐₓ) | 380 - 420 nm | 390 - 450 nm |
| Photoluminescence Emission (λₘₐₓ) | 420 - 500 nm | 450 - 550 nm |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform) | Insoluble film |
Visualizations
Caption: Experimental workflow for the synthesis of the amino-functionalized polymer.
Caption: Proposed signaling pathway for a sensing application.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioconjugation and Applications of Amino Functional Fluorescence Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions of 1,3-Dibromo-9H-fluorene-2,7-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-9H-fluorene-2,7-diamine is a versatile building block for the synthesis of novel conjugated polymers and functional organic materials. Its unique substitution pattern, featuring both reactive bromine atoms for cross-coupling and nucleophilic amine groups for further functionalization, makes it a molecule of significant interest in materials science and drug development. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and its application to this compound opens up avenues for creating a diverse range of fluorene-based architectures with tailored electronic and photophysical properties.
These materials are promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors, and as fluorescent probes in biological systems. The amino groups can enhance solubility, provide sites for post-polymerization modification, and influence the material's charge transport properties.
This document provides detailed application notes and experimental protocols for utilizing this compound in Suzuki coupling reactions. Given the presence of the amino groups, which can potentially interfere with the catalytic cycle, careful selection of reaction parameters is crucial for achieving high yields and desired product selectivity.
Challenges and Considerations
The primary challenge in performing Suzuki coupling reactions with this compound lies in the presence of the two amino groups. These groups can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. Therefore, the choice of a suitable palladium precursor, ligand, and base is critical to mitigate these effects and ensure an efficient catalytic cycle. While protection of the amino groups is an option, direct coupling on the unprotected diamine is often preferred to maintain synthetic efficiency.[1]
Proposed Experimental Protocols
Based on successful Suzuki-Miyaura cross-coupling reactions reported for other bromoanilines and amino-substituted aryl halides, the following protocols are recommended as starting points for the reaction of this compound with various arylboronic acids or esters.[1][2] Optimization of these conditions may be necessary depending on the specific coupling partner.
Protocol 1: General Conditions for Small Molecule Synthesis
This protocol is suitable for the synthesis of discrete, well-defined molecules by coupling this compound with an excess of an arylboronic acid to achieve double substitution.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid or boronic acid pinacol ester (2.2-2.5 eq.), and the chosen base (see table below, 4.0-5.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand (if applicable) under a positive flow of inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 M aq. solution) | Toluene or 1,4-Dioxane | 80-100 | 12-24 | A classic and often effective system. |
| Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90-110 | 12-24 | Known to be robust for substrates with basic groups.[1] |
| Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12-24 | Buchwald ligands are often excellent for challenging couplings. |
| CataXCium A Pd G3 (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (10:1) | 90 | 12-24 | Specifically shown to be effective for ortho-bromoanilines.[1] |
Protocol 2: Suzuki Polymerization
This protocol is adapted for the synthesis of polymers from this compound and an aryldiboronic acid or its bis(pinacol) ester.
-
Reaction Setup:
-
In a Schlenk flask, combine equimolar amounts of this compound and the aryldiboronic acid bis(pinacol) ester.
-
Add the base (e.g., K₂CO₃, 4-5 equivalents per diboronic acid).
-
Degas the mixture by evacuating and backfilling with inert gas three times.
-
Add the degassed solvent (e.g., Toluene/water or THF/water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) under a positive flow of inert gas.
-
Heat the mixture with vigorous stirring at 85-95 °C for 24-72 hours.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, acetone).
-
Collect the polymer by filtration.
-
Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Dry the purified polymer under vacuum.
-
Diagrams
Caption: General workflow for the Suzuki coupling reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Data Presentation
Table 2: Representative Yields for Suzuki Coupling of 4-Bromoaniline
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Aminobiphenyl | 95 |
| 2 | 4-Methylphenylboronic acid | 4-Amino-4'-methylbiphenyl | 98 |
| 3 | 2-Methylphenylboronic acid | 4-Amino-2'-methylbiphenyl | 96 |
| 4 | 4-Methoxyphenylboronic acid | 4-Amino-4'-methoxybiphenyl | 92 |
| 5 | 4-Cyanophenylboronic acid | 4'-Amino-[1,1'-biphenyl]-4-carbonitrile | 62 |
Yields are based on isolated product after purification and are representative of what might be achievable under optimized conditions.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivation: The amino groups may be poisoning the catalyst. Try a different ligand, such as a bulky electron-rich phosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, which can form more robust catalysts.[3]
-
Insufficient Base: Ensure the base is strong enough and sufficiently soluble in the reaction medium. Cs₂CO₃ and K₃PO₄ are often more effective than K₂CO₃.
-
Poor Reagent Quality: Use freshly purchased or purified arylboronic acids, as they can degrade upon storage.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur if the oxidative addition of the aryl bromide is slow. Running the reaction at a slightly lower temperature or using a more active catalyst can sometimes mitigate this.
-
Protodeborylation: The boronic acid can be replaced by a hydrogen atom. Using anhydrous solvents and ensuring a strictly inert atmosphere can help.
-
-
Mono- vs. Di-substitution:
-
To favor di-substitution, use a slight excess (2.2-2.5 equivalents) of the boronic acid and ensure the reaction goes to completion.
-
To favor mono-substitution, use a sub-stoichiometric amount of the boronic acid (e.g., 0.8-0.9 equivalents) and carefully monitor the reaction to stop it after the desired product is formed. Isolation of the mono-substituted product from the starting material and di-substituted product will likely require careful chromatography.
-
Conclusion
The Suzuki-Miyaura coupling reaction is a highly effective method for the functionalization of this compound, enabling the synthesis of a wide array of novel materials for various applications. While the presence of amino groups presents a challenge, careful selection of the catalyst, ligand, base, and solvent system can lead to successful and high-yielding transformations. The protocols and considerations outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this versatile building block.
References
Application Notes and Protocols for the Polymerization of 1,3-Dibromo-9H-fluorene-2,7-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical protocol for the polymerization of 1,3-Dibromo-9H-fluorene-2,7-diamine, a monomer with potential applications in the development of novel conductive and emissive polymers. Due to the limited availability of specific literature on the homopolymerization of this exact monomer, this protocol is a proposed methodology based on well-established palladium-catalyzed cross-coupling reactions used for the synthesis of polyfluorene derivatives. The primary proposed methods are Suzuki-Miyaura coupling, after conversion of the monomer to a diboronic acid or ester, and Buchwald-Hartwig amination for copolymerization. This document outlines the necessary reagents, reaction conditions, purification methods, and characterization techniques.
Introduction
Polyfluorenes are a class of conjugated polymers that have garnered significant interest due to their high photoluminescence quantum yields, excellent thermal stability, and good charge transport properties.[1] These characteristics make them suitable for a wide range of optoelectronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[2][3] The functionalization of the fluorene monomer at various positions allows for the fine-tuning of the resulting polymer's electronic and physical properties. The monomer this compound offers unique opportunities for creating novel polyfluorenes with potentially interesting charge transport and intermolecular interaction properties due to the presence of both bromine and amine functionalities.
The polymerization of fluorene derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Yamamoto coupling.[4][5] The Suzuki-Miyaura coupling, which involves the reaction of a dihaloaromatic compound with an aromatic diboronic acid or ester, is a versatile and widely used method for synthesizing polyfluorenes.[2][6] Alternatively, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, opening up possibilities for synthesizing copolymers with arylamine units in the polymer backbone.[7][8]
This application note provides a comprehensive, albeit theoretical, guide for the polymerization of this compound, intended to serve as a starting point for researchers in the field.
Proposed Experimental Protocols
Two primary strategies are proposed for the polymerization of this compound:
-
Homopolymerization via Suzuki-Miyaura Coupling (after derivatization): This involves a two-step process where the diamine monomer is first converted to its diboronic acid or ester derivative, followed by a palladium-catalyzed self-condensation polymerization.
-
Copolymerization via Buchwald-Hartwig Amination: This method utilizes the diamine functionality to react with a suitable dihalide comonomer.
Protocol 1: Proposed Homopolymerization via Suzuki-Miyaura Coupling
This protocol is a hypothetical pathway as it requires the initial synthesis of the diboronic ester of this compound, which is not a commercially available starting material. The second part of the protocol outlines the polymerization of a generic fluorene diboronic ester with a dibromofluorene derivative, which can be adapted.
Part A: Synthesis of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dibromo-9H-fluorene (Hypothetical Intermediate)
-
Materials: this compound, n-Butyllithium (n-BuLi), 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Dry Tetrahydrofuran (THF), Toluene.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.2 equivalents) dropwise to the solution. The reaction mixture is expected to change color. Stir for 2 hours at -78 °C.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.5 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with toluene, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel.
-
Part B: Polymerization
-
Materials: 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dibromo-9H-fluorene (from Part A), 2,7-dibromo-9,9-dioctylfluorene (as a comonomer for a copolymer), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2M aqueous potassium carbonate (K₂CO₃) solution, Toluene, Aliquat 336 (phase transfer catalyst), Methanol, Acetone, Chloroform.
-
Procedure:
-
In a Schlenk flask, combine the fluorene diboronic ester monomer (1.0 eq), the dibromo comonomer (1.0 eq), and the palladium catalyst (1-2 mol%). For a homopolymerization, only the derivatized monomer from Part A would be used in a Yamamoto or similar coupling.
-
Add a phase transfer catalyst such as Aliquat 336.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and the degassed 2M K₂CO₃ solution.
-
Heat the mixture to 85-90 °C and stir vigorously for 48-72 hours under an inert atmosphere.[3]
-
Cool the reaction mixture to room temperature and pour it into a vigorously stirred solution of methanol to precipitate the polymer.
-
Filter the precipitate and wash with methanol and water.
-
Purify the polymer by Soxhlet extraction with acetone to remove oligomers and catalyst residues, followed by extraction with chloroform to collect the polymer.[9]
-
Precipitate the polymer from the chloroform solution into methanol, filter, and dry under vacuum.
-
Protocol 2: Proposed Copolymerization via Buchwald-Hartwig Amination
This protocol describes the copolymerization of this compound with a suitable aromatic dibromide comonomer.
-
Materials: this compound, Aromatic dibromide comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], a suitable phosphine ligand (e.g., tri-tert-butylphosphine), Sodium tert-butoxide (NaOtBu), Dry toluene.
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (4-8 mol%), and NaOtBu (2.2 eq).
-
Add this compound (1.0 eq) and the aromatic dibromide comonomer (1.0 eq).
-
Add dry, degassed toluene.
-
Seal the tube and heat the mixture to 100-120 °C for 24-48 hours.
-
Follow the purification steps outlined in Protocol 1, Part B (steps 6-9).
-
Data Presentation
The following table summarizes the expected characterization data for the synthesized polymers based on typical values for polyfluorenes found in the literature.
| Parameter | Technique | Expected Range/Value | Reference |
| Number Average Molecular Weight (Mₙ) | Gel Permeation Chromatography (GPC) | 5 - 70 kg/mol | [10][11] |
| Weight Average Molecular Weight (Mₙ) | Gel Permeation Chromatography (GPC) | 8 - 100 kg/mol | [11] |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | 1.1 - 2.5 | [9][10] |
| UV-Vis Absorption (λₘₐₓ) | UV-Vis Spectroscopy | 380 - 450 nm | [2] |
| Photoluminescence Emission (λₑₘ) | Photoluminescence Spectroscopy | 410 - 550 nm | [12] |
| Thermal Decomposition Temperature (Tₔ) | Thermogravimetric Analysis (TGA) | > 300 °C | [6] |
Visualizations
Workflow for Suzuki-Miyaura Polymerization
Caption: Workflow for the proposed Suzuki-Miyaura polymerization of this compound.
Logical Relationship for Buchwald-Hartwig Copolymerization
Caption: Logical relationship of reactants for Buchwald-Hartwig copolymerization.
Conclusion
The protocols outlined in this application note provide a theoretical framework for the synthesis of polymers from this compound. While no direct literature procedures were found for this specific monomer, the proposed methodologies are based on robust and widely adopted techniques for the synthesis of polyfluorene derivatives. Researchers are encouraged to use these protocols as a starting point and optimize the reaction conditions to achieve the desired polymer properties. The successful synthesis of polymers from this monomer could lead to new materials with tailored electronic and optical properties for advanced applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of diazafluorene-based oligofluorenes and polyfluorene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of polyfluorene derivatives through polymer reaction - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 7. Catalyst-transfer polymerization of arylamines by the Buchwald–Hartwig cross-coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. 20.210.105.67 [20.210.105.67]
Application Notes and Protocols: 1,3-Dibromo-9H-fluorene-2,7-diamine in Organic Electronics
A comprehensive review of scientific literature and patent databases reveals a significant lack of specific applications for 1,3-Dibromo-9H-fluorene-2,7-diamine in the field of organic electronics. While the fluorene scaffold and its derivatives are extensively studied and utilized, research has predominantly focused on the 2,7-disubstituted isomers. This focus is due to the linear and more extended conjugation pathway in 2,7-linked fluorene polymers, which is generally more favorable for charge transport and efficient light emission in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The substitution pattern of 1,3-dibromo- and 2,7-diamino- groups on the fluorene core results in a non-linear, kinked polymer structure. This altered geometry can disrupt the π-conjugation along the polymer backbone, potentially leading to less efficient charge transport and different photophysical properties compared to the well-documented 2,7-isomers.
While no specific data or protocols for the use of this compound were found, this section will provide a general overview of the applications and protocols for the closely related and extensively studied 2,7-diaminofluorene and 2,7-dibromofluorene derivatives. This information is intended to provide a foundational understanding of how fluorene-based materials are utilized in organic electronics. It is crucial to note that the experimental details provided below are for analogous compounds and would require significant optimization and adaptation for the 1,3-dibromo-2,7-diamino isomer.
General Applications of 2,7-Disubstituted Fluorene Derivatives in Organic Electronics
Derivatives of 2,7-diaminofluorene and 2,7-dibromofluorene are versatile building blocks for a variety of organic electronic materials. The amino groups in 2,7-diaminofluorene derivatives serve as strong electron-donating moieties, making them excellent candidates for hole-transporting materials (HTMs) and as donor components in thermally activated delayed fluorescence (TADF) emitters. The bromo-substituents in 2,7-dibromofluorene are key functional groups for cross-coupling reactions, such as Suzuki and Stille couplings, enabling the synthesis of a wide range of conjugated polymers and oligomers.
Key Application Areas:
-
Hole-Transporting Materials (HTMs) in OLEDs: The electron-rich nature of the diaminofluorene core facilitates the injection and transport of holes from the anode to the emissive layer in an OLED.
-
Emissive Materials in OLEDs: By incorporating suitable chromophores, diaminofluorene derivatives can function as efficient blue, green, or red emitters.
-
Host Materials in Phosphorescent OLEDs (PhOLEDs): The high triplet energy of some fluorene derivatives makes them suitable as host materials for phosphorescent guest emitters.
-
Donor Materials in Organic Photovoltaics (OPVs): The electron-donating properties of diaminofluorene-based polymers make them effective donor materials in bulk heterojunction solar cells.
Hypothetical Polymerization and Device Fabrication Workflow
The following diagrams and protocols are generalized from literature on 2,7-disubstituted fluorene derivatives and are presented for illustrative purposes.
Polymer Synthesis via Suzuki Coupling
A common method for synthesizing polyfluorene derivatives is the Palladium-catalyzed Suzuki coupling reaction between a dibromo-fluorene monomer and a diboronic acid or ester comonomer.
Caption: Hypothetical Suzuki coupling polymerization.
General OLED Fabrication Workflow
The fabrication of a solution-processed OLED typically involves the sequential deposition of several organic layers onto a transparent conductive substrate.
Caption: General workflow for solution-processed OLED fabrication.
Conclusion
At present, there is no available scientific literature detailing the synthesis, properties, and applications of This compound in organic electronics. Researchers interested in this specific isomer would be exploring a novel area of materials science. The protocols and applications of the more common 2,7-disubstituted fluorene derivatives can serve as a starting point for investigation, but significant research and development would be required to determine the potential of this less-explored molecular structure. Future work could focus on the synthesis of this monomer and its subsequent polymerization to investigate the impact of its unique substitution pattern on the material's electronic and photophysical properties, and its performance in organic electronic devices.
Application Notes and Protocols: 1,3-Dibromo-9H-fluorene-2,7-diamine as a Monomer for Polyfluorenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of 1,3-Dibromo-9H-fluorene-2,7-diamine as a promising, yet underexplored, monomer for the synthesis of functionalized polyfluorenes. Due to the unique substitution pattern featuring both reactive bromine and versatile amino functionalities, polymers derived from this monomer are anticipated to exhibit tunable optoelectronic properties and offer significant potential in the development of advanced materials for organic electronics, biosensing, and drug delivery applications. This document outlines a proposed synthetic pathway for the monomer, detailed protocols for its polymerization via Suzuki coupling, and discusses the potential characteristics and applications of the resulting polymers.
Introduction to this compound
Polyfluorenes are a class of conjugated polymers known for their strong blue photoluminescence, high quantum yields, and excellent thermal stability, making them attractive for a variety of applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.[1] The properties of polyfluorenes can be readily tuned by introducing functional groups onto the fluorene monomer unit. The monomer, this compound, incorporates two key functional groups:
-
Bromo Groups (at C1 and C3): These positions are activated for cross-coupling reactions, such as Suzuki or Stille coupling, enabling the formation of the polymer backbone. Their presence allows for polymerization with various boronic acids or esters, leading to a wide range of copolymers with tailored electronic properties.
-
Amino Groups (at C2 and C7): These electron-donating groups can influence the electronic and optical properties of the resulting polymer, often leading to red-shifted absorption and emission spectra. Furthermore, the amino groups provide sites for post-polymerization modification, allowing for the attachment of biomolecules, targeting ligands, or other functional moieties, which is particularly relevant for drug delivery and biosensing applications.[2][3]
The specific 1,3-dibromo and 2,7-diamino substitution pattern is expected to result in polymers with unique intramolecular charge transfer characteristics and potentially novel self-assembly behaviors.
Synthesis of the Monomer: this compound
Proposed Synthetic Pathway
Figure 1: Proposed synthetic route for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,7-Dinitro-9H-fluorene
-
To a stirred solution of 9H-fluorene in glacial acetic acid at 0°C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the yellow solid, wash with water until neutral, and dry under vacuum.
-
Recrystallize from a suitable solvent like ethanol or acetic acid to obtain pure 2,7-Dinitro-9H-fluorene.
Step 2: Synthesis of 1,3-Dibromo-2,7-dinitro-9H-fluorene
-
Dissolve 2,7-Dinitro-9H-fluorene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).
-
Slowly add a solution of bromine in the same solvent at room temperature.
-
Stir the reaction mixture for 24 hours. The reaction progress should be monitored by TLC or GC-MS.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Suspend 1,3-Dibromo-2,7-dinitro-9H-fluorene in ethanol.
-
Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.
-
Reflux the mixture for 6-8 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH or KOH) to precipitate the diamine.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Polymerization Protocols
The bifunctional nature of this compound allows for various polymerization strategies. The Suzuki cross-coupling reaction is a versatile and widely used method for the synthesis of polyfluorenes.[4]
Protocol 3.1: Suzuki Copolymerization with an Aryl Diboronic Acid Ester
This protocol describes the synthesis of a copolymer of this compound with a generic aryl diboronic acid ester.
Figure 2: Workflow for Suzuki copolymerization.
Materials:
-
This compound
-
Aryl diboronic acid ester (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Degassed deionized water
-
Methanol
-
Acetone
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), the aryl diboronic acid ester (1 equivalent), and a catalytic amount of Pd(PPh₃)₄ (1-2 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene to dissolve the monomers and catalyst.
-
Prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with argon for 30 minutes.
-
Add the degassed K₂CO₃ solution to the reaction mixture.
-
Heat the mixture to 80-90°C and stir vigorously under an inert atmosphere for 48-72 hours.
-
Cool the reaction to room temperature and pour the mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash sequentially with water, methanol, and acetone to remove residual catalyst and oligomers.
-
Purify the polymer further by Soxhlet extraction with a suitable solvent (e.g., acetone, then chloroform).
-
Dry the final polymer product under vacuum.
Data Presentation: Expected Polymer Properties
The following table summarizes the expected properties of polyfluorenes derived from this compound based on data from analogous amino-functionalized polyfluorenes. Actual values will depend on the comonomer used and the polymerization conditions.
| Property | Expected Range/Value | Significance |
| Molecular Weight (Mn) | 10 - 100 kDa | Affects film-forming properties and mechanical strength. |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Indicates the breadth of the molecular weight distribution. |
| UV-Vis Absorption (λmax) | 380 - 450 nm | The amino groups are likely to cause a red-shift compared to unsubstituted polyfluorenes. |
| Photoluminescence (PL) Emission (λmax) | 420 - 550 nm | Emission color can be tuned from blue to green/yellow depending on the comonomer and solvent. |
| Quantum Yield (Φ) | 0.4 - 0.8 | High quantum yields are characteristic of polyfluorenes, making them suitable for light-emitting applications. |
| HOMO Level | -5.0 to -5.5 eV | The amino groups will raise the HOMO level, affecting charge injection and device performance. |
| LUMO Level | -2.1 to -2.5 eV | Important for determining the electron affinity and suitability for various electronic devices. |
Applications
The unique combination of functionalities in polyfluorenes derived from this compound opens up a range of advanced applications.
Biosensors
The amino groups on the polymer backbone can serve as recognition sites or attachment points for biological molecules such as enzymes, antibodies, or DNA.[2][5] The inherent fluorescence of the polyfluorene backbone can be modulated upon binding of an analyte to the functionalized amino groups, leading to a "turn-on" or "turn-off" fluorescent signal. This makes these polymers excellent candidates for the development of highly sensitive and selective biosensors.[3]
Figure 3: Principle of a polyfluorene-based fluorescent biosensor.
Drug Delivery
The amino groups can be protonated to render the polymer water-soluble, or they can be used to conjugate drugs or targeting ligands.[6] Polyfluorene-based nanoparticles can be formulated to encapsulate hydrophobic drugs, with the amino groups on the surface allowing for the attachment of targeting moieties (e.g., folic acid) for specific delivery to cancer cells.[7] The fluorescence of the polymer can also be utilized for simultaneous imaging and tracking of the drug delivery vehicle.
Organic Electronics
The electron-donating amino groups will significantly influence the electronic properties of the polymer, making it a potential p-type semiconductor for use in organic field-effect transistors (OFETs) and as a hole-transporting material in OLEDs.[8] The ability to tune the HOMO/LUMO levels through copolymerization makes these materials versatile for optimizing charge injection and transport in various device architectures.
Conclusion
This compound is a monomer with significant untapped potential for the synthesis of novel functional polyfluorenes. The presence of both polymerizable bromo groups and versatile amino groups allows for the creation of a wide array of polymers with tunable properties. The proposed synthetic and polymerization protocols provide a starting point for the exploration of these materials. The anticipated applications in biosensing, drug delivery, and organic electronics highlight the importance of further research into this promising class of polymers.
References
- 1. Polyfluorene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Polyfluorene-Based Multicolor Fluorescent Nanoparticles Activated by Temperature for Bioimaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyfluorene nanoparticles coated with folate-functionalized triblock copolymer: effective agents for targeted cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Fabrication of OLEDs Using 1,3-Dibromo-9H-fluorene-2,7-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of organic electronics and material synthesis. As of late 2025, specific literature on the synthesis and application of 1,3-Dibromo-9H-fluorene-2,7-diamine derivatives for OLEDs is not available. Therefore, the specific compounds and their performance data presented herein are hypothetical examples to illustrate the potential fabrication process.
Introduction
Fluorene derivatives are a cornerstone in the development of materials for organic light-emitting diodes (OLEDs) due to their rigid, planar structure, high thermal stability, and excellent photoluminescent properties.[1][2] The functionalization at the C-2, C-7, and C-9 positions of the fluorene core allows for the fine-tuning of their electronic and optical properties, making them suitable for use as emitters, hosts, or charge-transporting materials in OLED devices.[2][3]
This document outlines a hypothetical framework for the synthesis of novel derivatives based on a this compound scaffold and their subsequent fabrication into multilayered OLED devices. The introduction of bromine atoms at the 1 and 3 positions, combined with reactive diamine groups at the 2 and 7 positions, offers a unique platform for creating multifunctional materials with potentially enhanced performance characteristics.
Synthesis of Hypothetical this compound Derivatives
The proposed synthetic route begins with the functionalization of the 2,7-diamine groups of the core molecule, this compound. The bromine atoms can be used in subsequent cross-coupling reactions if desired. Here, we propose the synthesis of a hypothetical hole-transporting material (HTM) and an emissive material (EM) based on this scaffold.
2.1. Synthesis of a Hypothetical Hole-Transporting Derivative (HTM-DFDA)
A common strategy to create hole-transporting materials is to attach aromatic amine moieties, such as diphenylamine.
Protocol 1: Synthesis of N2,N2,N7,N7-tetraphenyl-1,3-dibromo-9H-fluorene-2,7-diamine (HTM-DFDA)
-
Reaction Setup: In a nitrogen-purged three-neck flask, dissolve this compound (1.0 eq), iodobenzene (4.4 eq), copper powder (2.0 eq), and potassium carbonate (2.5 eq) in 1,2-dichlorobenzene.
-
Reaction Conditions: Heat the mixture to reflux (approximately 180 °C) and maintain for 24 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Wash the filtrate with deionized water and dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the final product as a pale-yellow solid.
2.2. Synthesis of a Hypothetical Emissive Derivative (EM-DFDA)
To create an emissive material, electron-withdrawing or other chromophoric groups can be attached. Here, we propose a reaction with a substituted benzaldehyde to form an emissive Schiff base.
Protocol 2: Synthesis of a Hypothetical Emissive Schiff Base Derivative (EM-DFDA)
-
Reaction Setup: Dissolve this compound (1.0 eq) and 4-(diphenylamino)benzaldehyde (2.2 eq) in absolute ethanol in a round-bottom flask.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 12 hours. The formation of a brightly colored precipitate indicates product formation.
-
Isolation and Purification: Cool the reaction mixture and collect the precipitate by vacuum filtration. Wash the solid with cold ethanol and then dry under vacuum to obtain the purified emissive material.
Characterization of Hypothetical Derivatives
The synthesized materials would be characterized to determine their suitability for OLED applications. The following table summarizes hypothetical, yet plausible, data for the proposed materials.
| Property | HTM-DFDA (Hypothetical) | EM-DFDA (Hypothetical) |
| HOMO Level | -5.25 eV | -5.40 eV |
| LUMO Level | -2.10 eV | -2.85 eV |
| Energy Gap (Eg) | 3.15 eV | 2.55 eV |
| Photoluminescence λmax (in Toluene) | 410 nm (Violet-Blue) | 515 nm (Green) |
| Photoluminescence Quantum Yield (ΦPL) | 0.65 | 0.85 |
| Glass Transition Temperature (Tg) | 135 °C | 150 °C |
OLED Device Fabrication
OLEDs are typically fabricated on pre-patterned indium tin oxide (ITO) coated glass substrates. The organic layers and the metal cathode are deposited in succession. Both solution-processing (e.g., spin coating) and vacuum thermal evaporation are common deposition techniques.[4][5]
Protocol 3: Fabrication of a Multilayer OLED Device
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned ITO glass substrates in beakers of detergent (e.g., Hellmanex III), deionized water, acetone, and isopropyl alcohol for 15 minutes each.[6]
-
Dry the substrates with a stream of high-purity nitrogen gas.[6]
-
Immediately transfer the substrates to a UV-Ozone cleaner for 10 minutes to remove organic residues and improve the ITO work function.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 5000 rpm for 30 seconds.[6]
-
Anneal the substrates on a hotplate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a 10 mg/mL solution of HTM-DFDA in toluene.
-
Spin-coat the HTM-DFDA solution onto the PEDOT:PSS layer at 2000 rpm for 40 seconds inside the glovebox.
-
Anneal the substrate at 80 °C for 10 minutes to remove residual solvent.[6]
-
-
Emissive Layer (EML) Deposition:
-
Prepare a 15 mg/mL solution of EM-DFDA in dichlorobenzene.
-
Spin-coat the EM-DFDA solution onto the HTL at 2000 rpm for 40 seconds.
-
Thermally anneal the sample at 80 °C for 10 minutes.[6]
-
-
Electron Transport and Injection Layers (ETL/EIL) and Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (<10-6 Torr).
-
Deposit a 20 nm layer of an electron-transporting material, such as Tris(8-hydroxyquinolinato)aluminium (Alq3).
-
Deposit a thin (1 nm) layer of an electron-injection material, such as lithium fluoride (LiF).
-
Deposit a 100 nm layer of aluminum (Al) to serve as the cathode. The deposition is performed through a shadow mask to define the active area of the pixels.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the devices inside the glovebox using a UV-curable epoxy and a glass coverslip.
-
Hypothetical Device Performance
The performance of the fabricated OLED would be evaluated by measuring its current-voltage-luminance (J-V-L) characteristics. The following table presents hypothetical performance metrics for an OLED incorporating the proposed materials.
| Parameter | Hypothetical Value |
| Turn-on Voltage (at 1 cd/m2) | 3.5 V |
| Maximum Luminance | 12,500 cd/m2 |
| Maximum Current Efficiency | 15.8 cd/A |
| Maximum Power Efficiency | 11.2 lm/W |
| Maximum External Quantum Efficiency (EQE) | 5.5 % |
| CIE Color Coordinates (x, y) | (0.32, 0.60) |
| Electroluminescence λmax | 520 nm (Green) |
Visualizations
Caption: Synthesis of hypothetical OLED materials.
Caption: Workflow for OLED device fabrication.
References
- 1. ossila.com [ossila.com]
- 2. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 1,3-Dibromo-9H-fluorene-2,7-diamine in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-Dibromo-9H-fluorene-2,7-diamine as a monomer for the synthesis of conjugated polymers for organic solar cell (OSC) applications. The document outlines the synthesis of the monomer, its polymerization, and the fabrication and characterization of corresponding solar cell devices.
Introduction
Fluorene-based polymers are a significant class of materials in the field of organic electronics due to their excellent charge transport properties, high photoluminescence quantum yields, and good thermal and chemical stability. The 2,7-diaminofluorene moiety, in particular, serves as a versatile building block for constructing donor-acceptor (D-A) copolymers, which are essential for efficient bulk heterojunction (BHJ) organic solar cells. The introduction of bromine atoms at the 1 and 3 positions of the fluorene core can be a strategic approach to modulate the electronic properties and solubility of the resulting polymers, although direct experimental data on this specific monomer is limited. These notes are based on established principles of fluorene chemistry and organic photovoltaic device fabrication.
Synthesis of this compound
Proposed Synthetic Pathway:
A potential pathway involves the initial synthesis of 2,7-diaminofluorene, followed by a selective bromination.
-
Reduction of 2,7-Dinitrofluorene to 2,7-Diaminofluorene: This is a standard reduction reaction. A common method involves using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium.[1]
-
Selective Bromination of 2,7-Diaminofluorene: This step is the most challenging due to the activating nature of the amino groups, which can lead to multiple bromination products. A mild brominating agent and carefully controlled reaction conditions would be necessary to achieve selective bromination at the 1 and 3 positions. The use of a protecting group for the amino functions might be required to direct the bromination.
Experimental Protocol (Proposed):
Step 1: Synthesis of 2,7-Diaminofluorene [1]
-
Materials: 2,7-dinitrofluorene, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acid (HCl), Acetic acid (CH₃COOH).
-
Procedure:
-
Suspend 2,7-dinitrofluorene in a mixture of acetic acid and concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension at a controlled temperature (e.g., 65 °C).
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the precipitate, wash it with water, and dry it to obtain 2,7-diaminofluorene.
-
Step 2: Proposed Bromination of 2,7-Diaminofluorene
-
Materials: 2,7-diaminofluorene, a suitable brominating agent (e.g., N-Bromosuccinimide - NBS), a suitable solvent (e.g., Dichloromethane - DCM or Carbon tetrachloride - CCl₄).
-
Procedure:
-
Dissolve 2,7-diaminofluorene in the chosen solvent.
-
Cool the solution to a low temperature (e.g., 0 °C) to control the reactivity.
-
Add the brominating agent portion-wise while monitoring the reaction progress by TLC.
-
After the reaction is complete, quench any excess brominating agent.
-
Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent.
-
Purify the crude product by column chromatography to isolate this compound.
-
Polymerization and Application in Organic Solar Cells
This compound can be utilized as a monomer in polymerization reactions, typically through Suzuki or Stille coupling, to create conjugated polymers for the active layer of organic solar cells. The diamino-fluorene unit acts as the electron-donating moiety in a donor-acceptor copolymer architecture.
Experimental Protocol: Suzuki Coupling Polymerization
-
Materials: this compound (Monomer A), a suitable comonomer with boronic acid or boronic ester groups (e.g., a diboronic ester of an electron-accepting unit) (Monomer B), Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), a phase transfer catalyst (e.g., Aliquat 336), and a solvent system (e.g., Toluene/Water).
-
Procedure:
-
In a reaction vessel, combine Monomer A, Monomer B, the palladium catalyst, and the phase transfer catalyst in toluene.
-
Add an aqueous solution of the base to the mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for at least 30 minutes.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for 24-48 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the polymer and purify it by Soxhlet extraction with different solvents (e.g., methanol, acetone, hexane, and chloroform) to remove oligomers and catalyst residues.
-
Dry the purified polymer under vacuum.
-
Organic Solar Cell Fabrication and Characterization
The synthesized polymer is then used to fabricate bulk heterojunction organic solar cells.
Experimental Protocol: Device Fabrication
-
Materials: The synthesized fluorene-based polymer (donor), an electron acceptor (e.g., PC₆₁BM or PC₇₁BM), a suitable solvent (e.g., chlorobenzene or o-dichlorobenzene), ITO-coated glass substrates, a hole transport layer (HTL) material (e.g., PEDOT:PSS), and metal for the top electrode (e.g., Aluminum).
-
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone.
-
HTL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrates and anneal them.
-
Active Layer Deposition: Prepare a blend solution of the synthesized polymer and the electron acceptor in the chosen solvent. Spin-coat the blend solution on top of the HTL in an inert atmosphere (e.g., a glovebox). Anneal the active layer to optimize its morphology.
-
Top Electrode Deposition: Deposit the metal top electrode (e.g., Al) by thermal evaporation under high vacuum.
-
Device Encapsulation: Encapsulate the device to protect it from air and moisture.
-
Device Characterization:
-
The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G illumination (100 mW/cm²).
-
From the J-V curve, the key performance parameters are extracted: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
The external quantum efficiency (EQE) is measured to determine the device's spectral response.
Data Presentation
The performance of organic solar cells based on fluorene-diamine derivatives can vary significantly depending on the specific polymer structure, the choice of acceptor, and the device architecture. Below is a table summarizing typical performance metrics for organic solar cells using fluorene-based copolymers as the donor material. Note that these are representative values from the literature for related fluorene copolymers, as specific data for polymers from this compound is not available.
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Fluorene-based copolymer 1 | PC₇₁BM | 0.85 | 8.5 | 60 | 4.3 | N/A |
| Fluorene-based copolymer 2 | PC₆₁BM | 0.92 | 7.2 | 55 | 3.6 | N/A |
| Fluorene-based copolymer 3 | ITIC | 0.88 | 10.1 | 65 | 5.8 | N/A |
Note: The data in this table is illustrative and based on typical values for fluorene-based polymers to provide a comparative context.
Mandatory Visualizations
References
Application Notes and Protocols: Functionalization of a Fluorene Scaffold for Anti-HCV Drug Discovery
Topic: Functionalization of a Diaminofluorene Core for the Development of Potent Hepatitis C Virus (HCV) NS5A Inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The fluorene scaffold has emerged as a privileged structure in medicinal chemistry due to its rigid, planar geometry and synthetic tractability. This document provides detailed application notes and experimental protocols for the functionalization of a 2,7-diaminofluorene core, leading to the synthesis of highly potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). The methodologies described herein are based on published research and are intended to guide researchers in the development of novel antiviral agents.[1][2][3][4][5][6][7][8]
Application: Development of Symmetrical 2,7-Diaminofluorene-Based HCV NS5A Inhibitors
The functionalization of the 2,7-diaminofluorene scaffold has been a successful strategy in the discovery of picomolar inhibitors of HCV replication.[1][4][9] The core concept involves the symmetrical derivatization of the amino groups at the C2 and C7 positions with prolinamide-capped amino acid residues.[1][4] This approach has yielded compounds with exceptional potency against HCV genotype 1b and significant activity against other genotypes, such as the difficult-to-treat genotype 3a.[1][5][9] The fluorene core acts as a rigid scaffold, presenting the symmetrically attached side chains for optimal interaction with the NS5A protein.[4][9]
Key Features of the 2,7-Diaminofluorene Scaffold in HCV Inhibition:
-
Symmetry: Symmetrical substitution at the 2 and 7 positions has been shown to be a key determinant for high inhibitory activity.[1]
-
Rigidity: The rigid fluorene core helps to pre-organize the pharmacophoric groups, reducing the entropic penalty upon binding to the target protein.
-
Tunability: The amino groups at the 2 and 7 positions provide convenient handles for synthetic modification, allowing for the exploration of a wide range of substituents to optimize antiviral activity and pharmacokinetic properties.[1][3]
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity and cytotoxicity of selected symmetrical 2,7-diaminofluorene derivatives against HCV genotype 1b. The data highlights the potent and selective nature of these compounds.[1]
| Compound | Capping Amino Acid | EC50 (pM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Daclatasvir (reference) | - | 27 | 17.7 | 655,556 |
| Compound 6 | R-Phenylglycine | 40 | >100 | >2.5 x 106 |
| Compound 26 | R-Isoleucine | 36 | >100 | >2.78 x 106 |
Experimental Protocols
Protocol 1: Synthesis of the 2,7-Diaminofluorene Core
This protocol describes the synthesis of the central 2,7-diaminofluorene scaffold from 2,7-dinitrofluorene.
Materials:
-
2,7-Dinitrofluorene
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Suspend 2,7-dinitrofluorene in ethanol.
-
Add a solution of stannous chloride dihydrate in concentrated HCl to the suspension.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and neutralize with a concentrated NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,7-diaminofluorene.[1]
Protocol 2: General Procedure for Amide Coupling to Synthesize Symmetrical 2,7-Diaminofluorene Derivatives
This protocol outlines the key functionalization step where N-protected amino acids are coupled to the 2,7-diaminofluorene core. This is a critical step in building the final inhibitor molecules.[1][10][11][12]
Materials:
-
2,7-Diaminofluorene
-
N-Boc-L-proline
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Capping amino acid carbamate derivative
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
Step 1: Coupling of N-Boc-L-proline
-
Dissolve 2,7-diaminofluorene in anhydrous DMF.
-
Add N-Boc-L-proline, HBTU, and TEA to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N,N'-bis(N-Boc-L-prolinyl)-2,7-diaminofluorene intermediate.[1]
Step 2: Boc-Deprotection
-
Dissolve the intermediate from Step 1 in a mixture of TFA and DCM.
-
Stir the solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to yield the deprotected bis-prolinamide intermediate.[1]
Step 3: Coupling of the Capping Amino Acid
-
Dissolve the deprotected intermediate from Step 2 in anhydrous DMF.
-
Add the desired capping amino acid carbamate derivative, HBTU, and TEA.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Purify the final compound by column chromatography.[1]
Visualizations
Logical Workflow for Antiviral Drug Discovery and Development
The following diagram illustrates a typical workflow for the discovery and development of antiviral drugs, from initial target identification to post-market surveillance.[13][14][15][16]
Caption: A generalized workflow for antiviral drug discovery.
Experimental Workflow for the Synthesis of Symmetrical 2,7-Diaminofluorene-Based HCV Inhibitors
This diagram outlines the key synthetic steps for the functionalization of the 2,7-diaminofluorene core to produce the target antiviral compounds.[1][7]
Caption: Synthetic workflow for 2,7-diaminofluorene inhibitors.
Signaling Pathway: Inhibition of HCV Replication
This diagram illustrates the mechanism of action of the synthesized compounds, which target the HCV NS5A protein, a key component of the viral replication complex.
Caption: Mechanism of HCV replication inhibition by NS5A inhibitors.
References
- 1. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of fluorene compounds inhibiting HCV variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship (SAR) studies on the mutagenic properties of 2,7-diaminofluorene and 2,7-diaminocarbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. Antiviral drug discovery - Part 1: From no drug to promising candidates - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery and development of antiviral drugs for biodefense: Experience of a small biotechnology company - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electropolymerization of 1,3-Dibromo-9H-fluorene-2,7-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the electrochemical polymerization of 1,3-Dibromo-9H-fluorene-2,7-diamine, a fluorene derivative with potential applications in materials science and drug development.[1] The resulting polymer, a polyfluorene derivative, is expected to possess interesting electroactive and optical properties.[2][3] The protocol is based on established methods for the electropolymerization of similar fluorene-based monomers, particularly 2,7-diaminofluorene.[4][5][6]
Introduction
Fluorene derivatives are a class of organic compounds known for their unique photoelectric properties, thermal stability, and biological activities.[1][2] Their conductive and fluorescent characteristics make them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and biosensors.[1][2] In the realm of drug development, fluorene derivatives have shown promise for their anti-tumor, anti-inflammatory, and antibacterial activities.[1]
Electropolymerization is a versatile technique to synthesize conductive polymer films directly onto an electrode surface.[7] This method allows for precise control over the film thickness and morphology by adjusting the electrochemical parameters.[4] This document outlines the experimental setup and a detailed protocol for the electropolymerization of this compound.
Experimental Setup
The electropolymerization is typically carried out in a standard three-electrode electrochemical cell.
-
Working Electrode: A conductive surface where the polymerization occurs. Common choices include a gold (Au) disk electrode, platinum (Pt) wire or disk electrode, or indium tin oxide (ITO) coated glass.
-
Reference Electrode: Provides a stable potential reference. A common choice is a silver/silver nitrate (Ag/AgNO3) or saturated calomel electrode (SCE).
-
Counter Electrode: Completes the electrical circuit. A platinum wire or foil is typically used.
-
Potentiostat/Galvanostat: An electronic instrument that controls the potential of the working electrode with respect to the reference electrode and measures the resulting current.
Experimental Protocol
This protocol is adapted from the successful electropolymerization of 2,7-diaminofluorene.[4][5][6] Optimization of the parameters may be necessary for the specific monomer, this compound.
3.1. Materials and Reagents
-
Monomer: this compound
-
Solvent: Acetonitrile (ACN), anhydrous
-
Supporting Electrolyte: Lithium perchlorate (LiClO₄) or tetrabutylammonium hexafluorophosphate (Bu₄NPF₆)
-
Working Electrode: e.g., Gold disk electrode (diameter ~2 mm)
-
Reference Electrode: e.g., Ag/AgNO₃ (0.01 M in ACN)
-
Counter Electrode: e.g., Platinum wire
-
Alumina slurry (0.3 µm) for polishing the working electrode
3.2. Electrode Preparation
-
Mechanically polish the working electrode (e.g., Au disk) with 0.3 µm alumina slurry on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with acetonitrile.
-
Dry the electrode in a stream of nitrogen.
3.3. Electrolyte Solution Preparation
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., LiClO₄) in anhydrous acetonitrile.
-
Prepare a 5 mM solution of the monomer (this compound) in the electrolyte solution.
3.4. Electropolymerization Procedure (Cyclic Voltammetry)
-
Assemble the three-electrode cell with the prepared electrodes and the monomer solution.
-
Deaerate the solution by bubbling with nitrogen gas for at least 15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry (CV) by sweeping the potential between -200 mV and +800 mV (vs. Ag/Ag⁺) at a scan rate of 50 mV/s for 10-20 cycles.[4][5] The potential range may need to be adjusted based on the oxidation potential of the monomer.
-
An increase in the peak currents with each cycle indicates the deposition and growth of a polymer film on the electrode surface.[5]
-
After polymerization, rinse the modified electrode with fresh acetonitrile to remove any unreacted monomer.[5]
3.5. Characterization of the Polymer Film
The resulting polymer film can be characterized by various techniques:
-
Electrochemical Characterization: Cyclic voltammetry of the polymer-coated electrode in a monomer-free electrolyte solution to study its redox properties.
-
Spectroscopic Characterization: UV-Vis and fluorescence spectroscopy to determine the optical properties of the polymer.
-
Morphological Characterization: Scanning electron microscopy (SEM) to visualize the surface morphology of the polymer film.[4]
Quantitative Data
The following table summarizes the typical experimental parameters used for the electropolymerization of 2,7-diaminofluorene, which can be used as a starting point for this compound.[4][5][6]
| Parameter | Value | Reference |
| Monomer | 2,7-diaminofluorene (DAF) | [4][5][6] |
| Monomer Concentration | 5 mM | [4][5][6] |
| Solvent | Acetonitrile (ACN) | [4][5] |
| Supporting Electrolyte | 0.1 M LiClO₄ | [4][5] |
| Working Electrode | Gold (Au) disk | [4][5] |
| Reference Electrode | Ag/Ag⁺ | [4] |
| Counter Electrode | Platinum (Pt) wire | [4] |
| Potential Range | -200 mV to +800 mV | [4][5] |
| Scan Rate | 50 mV/s | [4][5] |
| Number of Cycles | 10 | [4][5] |
| Resulting Polymer Conductivity | 1.5 x 10⁻⁵ S cm⁻¹ | [4][5] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the electropolymerization experiment.
Caption: Workflow for the electropolymerization of this compound.
Signaling Pathway Diagram
The following diagram illustrates the proposed electropolymerization mechanism, starting from the monomer to the formation of the polymer chain on the electrode surface.
Caption: Proposed mechanism for the electropolymerization of the fluorene derivative.
References
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. Polyfluorene - Wikipedia [en.wikipedia.org]
- 3. 20.210.105.67 [20.210.105.67]
- 4. Electropolymerization of diaminofluorene and its electrochemical properties - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dibromo-9H-fluorene-2,7-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Dibromo-9H-fluorene-2,7-diamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.
Step 1: Bromination of 9H-fluorene to 1,3-Dibromo-9H-fluorene
| Issue | Possible Causes | Recommended Solutions |
| Low Yield of Dibrominated Product | - Incomplete reaction. | - Increase reaction time or temperature. - Ensure the use of a fresh and active brominating agent (e.g., N-Bromosuccinimide). - Use a suitable catalyst, such as a Lewis acid, to facilitate the reaction. |
| - Formation of polybrominated byproducts. | - Carefully control the stoichiometry of the brominating agent. - Lower the reaction temperature to improve selectivity. | |
| Incorrect Isomer Formation (e.g., 2,7-dibromo) | - Reaction conditions favoring thermodynamic product. | - Employ kinetic control by using milder conditions (lower temperature, shorter reaction time). - The choice of solvent can influence isomer distribution; consider less polar solvents. |
| Difficulty in Product Purification | - Presence of unreacted starting material and monobrominated intermediates. | - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for separation. - Recrystallization from an appropriate solvent can help in isolating the desired isomer. |
Step 2: Nitration of 1,3-Dibromo-9H-fluorene to 1,3-Dibromo-2,7-dinitro-9H-fluorene
| Issue | Possible Causes | Recommended Solutions |
| Low Yield of Dinitro Product | - Incomplete nitration. | - Increase the concentration of the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acid). - Extend the reaction time or cautiously increase the temperature while monitoring for side reactions. |
| - Degradation of starting material. | - Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent to prevent oxidative decomposition. | |
| Formation of Mononitrated Byproducts | - Insufficient nitrating agent or reaction time. | - Adjust the stoichiometry of the nitrating agent to ensure complete dinitration. - Monitor the reaction progress using TLC to determine the optimal reaction time. |
| Safety Concerns (Runaway Reaction) | - Poor temperature control. | - Add the nitrating agent dropwise with efficient stirring and cooling in an ice bath. - Scale up reactions with caution and have appropriate quenching agents (e.g., ice water) readily available. |
Step 3: Reduction of 1,3-Dibromo-2,7-dinitro-9H-fluorene to this compound
| Issue | Possible Causes | Recommended Solutions |
| Incomplete Reduction | - Insufficient reducing agent. | - Use a molar excess of the reducing agent (e.g., SnCl₂·2H₂O or NaBH₄ with a catalyst). - Ensure the reducing agent is of high purity and activity. |
| - Catalyst poisoning (for catalytic hydrogenation). | - Use a higher loading of the catalyst (e.g., Pd/C). - Ensure the starting material and solvent are free of impurities that could poison the catalyst. | |
| Low Yield of Diamine Product | - Product oxidation. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the resulting diamine. - Work up the reaction quickly and consider using antioxidants during purification. |
| - Difficult product isolation. | - The product may be soluble in the aqueous phase after workup. Adjust the pH to precipitate the product or perform an extraction with an appropriate organic solvent. | |
| Product Purity Issues | - Presence of partially reduced intermediates (e.g., nitro-amino compounds). | - Increase the reaction time or the amount of reducing agent to ensure complete reduction of both nitro groups. - Purify the product using column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common synthetic route starts with 9H-fluorene, which is first brominated, then nitrated, and finally reduced to the target diamine.
Q2: What are the typical yields for each step of the synthesis?
Yields can vary significantly based on the specific conditions and scale of the reaction. However, representative yields are provided in the data tables below.
Q3: How can I confirm the identity and purity of the final product?
Standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry (MS), and elemental analysis should be used to confirm the structure and purity of this compound.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes. Brominating agents are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). Nitrating agents are highly corrosive and can cause explosive reactions if not handled properly; always add the nitrating mixture slowly at low temperatures. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a well-ventilated area with appropriate safety measures.
Data Presentation
Table 1: Representative Reaction Conditions and Yields
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Bromination | 9H-fluorene | N-Bromosuccinimide (NBS), Lewis Acid | Dichloromethane (DCM) | 0 - 25 | 4 - 8 | 60 - 75 |
| 2. Nitration | 1,3-Dibromo-9H-fluorene | Conc. HNO₃, Conc. H₂SO₄ | Acetic Anhydride | 0 - 10 | 2 - 4 | 70 - 85 |
| 3. Reduction | 1,3-Dibromo-2,7-dinitro-9H-fluorene | SnCl₂·2H₂O | Ethanol | 78 (Reflux) | 6 - 12 | 80 - 95 |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dibromo-2,7-dinitro-9H-fluorene (Step 2)
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-Dibromo-9H-fluorene (1.0 eq) in acetic anhydride at 0 °C.
-
Slowly add a pre-mixed solution of concentrated nitric acid (2.2 eq) and concentrated sulfuric acid (2.2 eq) dropwise to the reaction mixture while maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with copious amounts of water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum to obtain 1,3-Dibromo-2,7-dinitro-9H-fluorene.
Protocol 2: Synthesis of this compound (Step 3)
-
To a solution of 1,3-Dibromo-2,7-dinitro-9H-fluorene (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (10 eq).
-
Reflux the reaction mixture for 6-12 hours. The reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Technical Support Center: Purification of 1,3-Dibromo-9H-fluorene-2,7-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,3-Dibromo-9H-fluorene-2,7-diamine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound via column chromatography and recrystallization.
Column Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | Incorrect solvent system polarity. | Test various solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. For more polar compounds, a system of dichloromethane and methanol can be effective.[1] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired product. |
| Column overloading. | The amount of crude material should ideally be 1-5% of the mass of the stationary phase (e.g., silica gel). | |
| Irregular packing of the stationary phase. | Ensure the silica gel is packed uniformly without cracks or channels. A wet slurry packing method is generally recommended. | |
| Co-elution with a closely related impurity. | Consider using a different stationary phase (e.g., alumina if the compound is stable on it). Alternatively, a gradient elution, slowly increasing the polarity of the mobile phase, might improve separation. | |
| Product Does Not Elute from the Column | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. For highly polar compounds, adding a small percentage of methanol to dichloromethane can be effective.[1] |
| Strong interaction with the stationary phase. | If using silica gel (acidic), basic amine groups can bind strongly. Consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize active sites on the silica. | |
| Product Elutes Too Quickly | Solvent system is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. |
| Tailing of the Product Band on TLC/Column | Compound is too concentrated. | Dilute the sample before loading it onto the column. |
| Interaction with the stationary phase. | As mentioned above, adding a small amount of triethylamine to the eluent can help reduce tailing for basic compounds. | |
| Presence of highly polar impurities. | An initial wash of the crude product before chromatography may remove some polar impurities. |
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product Does Not Dissolve in Hot Solvent | Improper solvent choice. | The ideal solvent should dissolve the compound when hot but not when cold. Test the solubility in a range of solvents (e.g., ethanol, methanol, toluene, ethyl acetate, or mixtures like ethanol/water) in small test tubes. |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is too high, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is less soluble to the hot solution. Alternatively, try a different solvent with a lower boiling point. Slow cooling is crucial; allow the solution to cool to room temperature undisturbed before placing it in an ice bath. |
| Presence of impurities. | Impurities can inhibit crystal formation. Try to pre-purify the crude material by a simple filtration or a quick column pass. | |
| No Crystals Form Upon Cooling | Solution is not saturated. | Boil off some of the solvent to concentrate the solution. Be careful not to evaporate too much solvent, which could lead to oiling out. |
| Cooling is too rapid. | Allow the flask to cool slowly to room temperature before moving it to a colder environment. | |
| Smooth inner surface of the flask. | Scratch the inside of the flask with a glass rod at the surface of the solution to provide nucleation sites for crystal growth. | |
| Absence of seed crystals. | If available, add a single, pure crystal of the desired compound to the cooled solution to induce crystallization. | |
| Low Recovery of Purified Product | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath for an extended period to maximize precipitation. | |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-heat the receiving flask. Dilute the hot solution with a small amount of additional hot solvent before filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common process-related impurities in the synthesis of similar brominated aromatic compounds can include mono-brominated starting materials, isomers with different bromine substitution patterns, and products of side reactions such as oxidation or polymerization.[2] Incomplete reduction of a nitro precursor, if used, could also result in nitro-amino impurities.
Q2: Which purification technique is generally more effective for this compound, column chromatography or recrystallization?
A2: The choice of purification method depends on the nature and quantity of the impurities. Column chromatography is generally more effective for separating mixtures with multiple components or impurities with similar polarities to the product. Recrystallization is a simpler and often more scalable method, ideal for removing small amounts of impurities that have significantly different solubilities from the target compound. Often, a combination of both methods is employed for achieving high purity, with an initial column chromatography followed by a final recrystallization step.
Q3: What is a good starting solvent system for the column chromatography of this compound?
A3: Given the presence of two amino groups, the compound is expected to be moderately polar. A good starting point for TLC analysis would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. A ratio of 7:3 or 1:1 (hexane:ethyl acetate) can be a starting point. If the compound does not move from the baseline, a more polar system like dichloromethane with a small percentage of methanol (e.g., 98:2) can be tested.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or impurities. Melting point analysis is also a good indicator of purity; a sharp melting point range close to the literature value suggests a pure compound.
Quantitative Data Summary
The following table summarizes typical results that can be expected from the purification of this compound. These values are illustrative and may vary depending on the specific experimental conditions and the purity of the crude material.
| Purification Method | Typical Purity of Crude Material (%) | Typical Final Purity (%) | Typical Yield (%) |
| Column Chromatography | 70 - 85 | 95 - 98 | 60 - 80 |
| Recrystallization | 85 - 90 | > 99 | 70 - 90 |
| Combined (Column + Recrystallization) | 70 - 85 | > 99.5 | 50 - 70 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in the chosen starting eluent (e.g., hexane:ethyl acetate 8:2). Pour the slurry into a glass column plugged with cotton wool and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane or the eluent itself.
-
Loading the Column: Carefully add the dissolved sample to the top of the silica gel bed.
-
Elution: Begin eluting with the starting solvent system, collecting fractions. Monitor the separation by TLC. If the product is not eluting, gradually increase the polarity of the eluent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves completely and then precipitates upon cooling, the solvent is suitable. Common solvents to test include ethanol, methanol, toluene, and ethyl acetate, or a two-solvent system like ethanol/water.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
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Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: A logical workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purification issues.
References
- 1. CN101318888A - Process for synthesizing 2,7-dibromo fluorenone - Google Patents [patents.google.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dibromo-Diamino-9H-Fluorene Derivatives
Disclaimer: The synthesis of 1,3-Dibromo-9H-fluorene-2,7-diamine as requested is not described in readily available scientific literature and the substitution pattern is atypical for fluorene chemistry. This guide will focus on a plausible synthetic route to a related, more commonly synthesized isomer, 2,7-Dibromo-3,6-diamino-9H-fluorene , and will address the potential side reactions and troubleshooting strategies associated with this synthesis. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to obtain a dibromo-diamino-9H-fluorene derivative?
A common and logical synthetic pathway involves a three-step process starting from 9H-fluorene:
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Electrophilic Bromination: Introduction of two bromine atoms onto the fluorene core, typically at the 2 and 7 positions.
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Electrophilic Nitration: Introduction of two nitro groups onto the dibrominated fluorene.
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Reduction of Nitro Groups: Conversion of the dinitro compound to the corresponding diamine.
Q2: Why am I getting a mixture of brominated products during the first step?
Incomplete bromination can lead to the presence of mono-bromo-fluorene, while over-bromination can result in tri- or tetra-brominated species. Reaction control is crucial. Key factors include the stoichiometry of the brominating agent, reaction time, and temperature.
Q3: The nitration of my 2,7-dibromo-9H-fluorene is sluggish and gives multiple products. What is going wrong?
The two bromine atoms are deactivating groups, making the subsequent electrophilic nitration challenging. Forcing conditions (high temperatures, strong acid mixtures) can lead to a variety of side reactions, including over-nitration and oxidation of the fluorene ring. The regioselectivity of the nitration can also be difficult to control, leading to a mixture of dinitro-isomers.
Q4: During the reduction of the nitro groups, I am observing loss of the bromine substituents. How can I prevent this?
This side reaction is known as hydrodehalogenation and can occur with certain reducing agents, particularly with catalytic hydrogenation (e.g., H₂/Pd/C) under harsh conditions. The choice of a milder or more chemoselective reducing agent is critical to preserve the C-Br bonds.
Q5: My final product is difficult to purify. What are the likely impurities?
Common impurities include incompletely reacted intermediates (e.g., nitro-amino compounds), byproducts from side reactions (e.g., over-brominated or over-nitrated species, hydrodehalogenated products), and residual catalyst or reagents from the reduction step.
Troubleshooting Guides
Problem 1: Low Yield and/or Mixture of Products in the Bromination of 9H-Fluorene
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material remains | Insufficient brominating agent or reaction time. | Increase the molar equivalents of the brominating agent (e.g., Br₂) incrementally. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
| Presence of mono-bromofluorene | Incomplete reaction. | Increase reaction time and/or temperature slightly. Ensure efficient stirring. |
| Presence of poly-brominated fluorenes | Excess brominating agent or prolonged reaction time. | Carefully control the stoichiometry of the brominating agent. Add the brominating agent dropwise to maintain control over the reaction. |
| Formation of oxidized byproducts (e.g., fluorenone derivatives) | Reaction temperature is too high; presence of strong oxidizing conditions. | Conduct the reaction at a lower temperature. Use a less harsh brominating system if possible. |
Problem 2: Poor Conversion and/or Multiple Isomers in the Nitration of 2,7-Dibromo-9H-fluorene
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the dinitro product | The deactivating effect of the bromine atoms makes nitration difficult. | Use a stronger nitrating agent (e.g., fuming nitric acid with sulfuric acid). Increase the reaction temperature cautiously while monitoring for side reactions. |
| Formation of multiple dinitro isomers | Lack of regioselectivity. | This is an inherent challenge. Optimization of the acid mixture and temperature may favor one isomer. Careful purification by column chromatography or recrystallization will be necessary. |
| Presence of tri- or tetra-nitro compounds | Over-nitration due to harsh reaction conditions. | Reduce the reaction time and/or temperature. Use a milder nitrating agent if the desired dinitro product can still be formed. |
| Dark, tar-like reaction mixture | Oxidation and decomposition of the starting material or product. | Lower the reaction temperature. Add the nitrating agent slowly to control the exotherm. |
Problem 3: Incomplete Reduction or Side Reactions During the Reduction of the Dinitro Compound
| Symptom | Possible Cause | Suggested Solution |
| Presence of nitro-amino or nitroso intermediates | Incomplete reduction. | Increase the amount of the reducing agent and/or the reaction time. Ensure the catalyst (if used) is active. |
| Loss of bromine substituents (hydrodehalogenation) | Use of a non-selective reducing agent (e.g., aggressive catalytic hydrogenation). | Use a chemoselective reducing agent such as stannous chloride (SnCl₂) in an acidic medium.[1] Iron powder in acetic acid or ammonium chloride solution can also be effective. |
| Difficult work-up with metal salts | Formation of metal hydroxides during basification. | For SnCl₂ reductions, a large excess of a strong base (e.g., NaOH) is needed to dissolve the tin salts as stannates. Extraction with an organic solvent can then be performed. |
| Product is unstable and darkens upon exposure to air | Oxidation of the aromatic amine. | Work under an inert atmosphere (e.g., nitrogen or argon). Store the purified product under an inert atmosphere and in the dark. |
Experimental Protocols
Step 1: Synthesis of 2,7-Dibromo-9H-fluorene
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Materials: 9H-fluorene, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).
-
Procedure:
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Dissolve 9H-fluorene (1 equivalent) in DMF in a round-bottom flask.
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Cool the solution to 0°C in an ice bath.
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Add NBS (2.2 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5°C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into a beaker of ice water.
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Collect the precipitate by vacuum filtration and wash thoroughly with water.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,7-dibromo-9H-fluorene.
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Step 2: Synthesis of 2,7-Dibromo-3,6-dinitro-9H-fluorene
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Materials: 2,7-Dibromo-9H-fluorene, Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).
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Procedure:
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In a three-necked flask equipped with a dropping funnel and a thermometer, add concentrated sulfuric acid.
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Cool the sulfuric acid to 0°C in an ice-salt bath.
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Slowly add 2,7-dibromo-9H-fluorene (1 equivalent) with vigorous stirring.
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In the dropping funnel, prepare a mixture of fuming nitric acid (2.5 equivalents) and concentrated sulfuric acid.
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Add the nitrating mixture dropwise to the fluorene solution, keeping the internal temperature below 5°C.
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After the addition is complete, stir the mixture at 0-5°C for 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice.
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Collect the yellow precipitate by filtration, wash with copious amounts of water until the washings are neutral.
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Purify the crude product by column chromatography or recrystallization.
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Step 3: Synthesis of 2,7-Dibromo-3,6-diamino-9H-fluorene
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Materials: 2,7-Dibromo-3,6-dinitro-9H-fluorene, Stannous Chloride Dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol.
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Procedure:
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To a solution of 2,7-dibromo-3,6-dinitro-9H-fluorene (1 equivalent) in ethanol, add stannous chloride dihydrate (8-10 equivalents).
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Heat the mixture to reflux.
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Slowly add concentrated hydrochloric acid dropwise and continue refluxing for 4-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and pour it into a beaker of ice.
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Carefully neutralize the mixture with a concentrated solution of sodium hydroxide (NaOH) until the solution is strongly basic (pH > 12). This will initially form a thick precipitate of tin hydroxides which will then redissolve to form sodium stannate.
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Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude diamine.
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The product can be further purified by recrystallization or column chromatography.
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Visualizations
Caption: Synthetic workflow for 2,7-Dibromo-3,6-diamino-9H-fluorene.
Caption: Troubleshooting decision tree for common synthesis issues.
Caption: Competing reactions during the nitration of 2,7-dibromo-9H-fluorene.
References
Technical Support Center: Optimizing Polymerization of 1,3-Dibromo-9H-fluorene-2,7-diamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the polymerization of 1,3-Dibromo-9H-fluorene-2,7-diamine. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the Suzuki polymerization of this compound?
A1: The most critical parameters include the choice of palladium catalyst and ligand, the base, the solvent system, the reaction temperature, and the purity of the monomers. The presence of amino groups on the fluorene monomer can influence catalyst activity and may necessitate careful optimization of these conditions to achieve high molecular weight and yield.
Q2: Can the amino groups on the fluorene monomer interfere with the palladium catalyst?
A2: Yes, unprotected amino groups can coordinate to the palladium center, potentially deactivating the catalyst or altering its reactivity. This can lead to lower yields, broader molecular weight distributions, and incomplete reactions. While some protocols suggest protection of the amino groups, recent advancements have focused on developing catalyst systems that are tolerant to free amines.
Q3: What are common side reactions to be aware of during this polymerization?
A3: Common side reactions in Suzuki polycondensation include premature chain termination due to impurities, dehalogenation of the monomer, and homocoupling of the boronic acid or ester.[1] For amino-functionalized monomers, side reactions involving the amino groups, such as N-arylation, can also occur under certain conditions. Careful control of the reaction atmosphere (inert gas) and purity of reagents is crucial to minimize these unwanted reactions.
Q4: How can I monitor the progress of the polymerization reaction?
A4: The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to track the increase in molecular weight and changes in the polydispersity index (PDI). Taking aliquots from the reaction mixture at different time points allows for the construction of a kinetic profile of the polymerization.
Q5: What is a typical molecular weight and polydispersity index (PDI) to expect for the resulting polymer?
A5: The achievable molecular weight and PDI are highly dependent on the optimized reaction conditions. For well-controlled Suzuki polycondensations of fluorene derivatives, number-average molecular weights (Mn) in the range of 10-100 kDa with PDIs between 1.5 and 2.5 are often reported. However, for this specific amino-functionalized monomer, extensive optimization is required to reach these values.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | - Inactive catalyst- Impurities in monomers or solvents- Sub-optimal reaction temperature or time- Catalyst poisoning by amino groups | - Use a fresh, high-quality palladium catalyst and ligand.- Ensure all reagents and solvents are pure and anhydrous. Degas the solvent thoroughly.- Optimize the reaction temperature and extend the reaction time.- Consider using a catalyst system known to be tolerant to amino groups (e.g., with bulky electron-rich phosphine ligands). |
| Low Molecular Weight | - Non-stoichiometric monomer ratio- Presence of monofunctional impurities- Premature precipitation of the polymer | - Accurately weigh and charge the monomers to ensure a 1:1 stoichiometric ratio.- Purify the monomers to remove any monofunctional species.- Choose a solvent system in which the growing polymer remains soluble throughout the reaction. |
| Broad Polydispersity Index (PDI) | - Slow initiation or side reactions- Inefficient catalyst system- Changes in reaction viscosity | - Ensure rapid and homogeneous mixing at the start of the reaction.- Screen different catalyst/ligand combinations to find one that provides better control.- Use a solvent system that maintains a manageable viscosity as the polymer chain grows. |
| Insoluble Polymer Formation | - High molecular weight leading to poor solubility- Cross-linking side reactions | - Adjust the monomer concentration or reaction time to target a lower molecular weight.- Investigate the possibility of cross-linking and adjust reaction conditions (e.g., lower temperature) to minimize it. |
| Dehalogenation of Monomer | - Presence of a hydride source (e.g., from solvent or base)- Specific catalyst/ligand combination | - Use anhydrous and deoxygenated solvents.[1]- Select a base that is less likely to generate hydrides.- Screen different ligands to find one that suppresses the dehalogenation pathway.[1] |
Experimental Protocols
Adapted Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is adapted from a method developed for unprotected ortho-bromoanilines and may require further optimization for the specific monomer.[2]
Materials:
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This compound
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Arylboronic acid or ester (e.g., 1,4-phenylenediboronic acid)
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Palladium catalyst: CataCXium A Pd G3 palladacycle[2]
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Base: Potassium carbonate (K₂CO₃)
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Solvent: 2-Methyltetrahydrofuran (2-MeTHF) and water (degassed)
Procedure:
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Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the diboronic acid comonomer (1.0 equiv.), and potassium carbonate (3.0 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.
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Catalyst Addition: Add the CataCXium A Pd G3 catalyst (5 mol%) to the flask.
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Solvent Addition: Add degassed 2-MeTHF and water to the flask to achieve the desired concentration (e.g., 0.1 M).
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Reaction Execution: Seal the flask and remove it from the glovebox. Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
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Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GPC/SEC.
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Work-up: After the reaction is complete (as determined by GPC/SEC analysis showing no further increase in molecular weight), cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
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Purification: Collect the polymer by filtration and wash it extensively with methanol and water to remove residual catalyst and salts. Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., acetone, methanol, followed by a good solvent for the polymer like chloroform or THF) to remove oligomers and catalyst residues.
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Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.
Data Presentation
Table 1: Representative Reaction Conditions for Suzuki Polycondensation of Functionalized Fluorene Monomers
Note: Data for the specific this compound monomer is limited in the literature. This table provides a summary of conditions used for other functionalized fluorene monomers to serve as a starting point for optimization.
| Monomer | Comonomer | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Mn (kDa) | PDI | Yield (%) | Reference |
| 2,7-Dibromo-9,9-dioctylfluorene | 1,4-Phenylenediboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 90 | 48 | 25.3 | 2.1 | 92 | Generic |
| 2,7-Dibromo-9,9-dihexylfluorene | 9,9-Dihexylfluorene-2,7-diboronic acid bis(pinacol) ester | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | K₃PO₄ | Toluene | 100 | 24 | 45.1 | 1.8 | 88 | Generic |
| 2,7-Dibromo-9-(2-ethylhexyl)fluorene | Benzene-1,4-diboronic acid | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 105 | 36 | 33.7 | 2.3 | 95 | Generic |
Visualizations
Experimental Workflow for Suzuki Polymerization
Caption: A typical workflow for the Suzuki polymerization process.
Troubleshooting Logic for Low Molecular Weight
Caption: A logical guide for troubleshooting low molecular weight in polymerization.
References
Technical Support Center: Characterization of 1,3-Dibromo-9H-fluorene-2,7-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dibromo-9H-fluorene-2,7-diamine. The information provided addresses common challenges encountered during the synthesis, purification, and characterization of this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The synthesis of this compound can be challenging due to the need for precise control over the regioselectivity of the bromination and the subsequent introduction of the amino groups. Potential challenges include:
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Over-bromination: The fluorene core is susceptible to polybromination, leading to a mixture of products with varying degrees of bromination.
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Isomer Formation: Achieving the specific 1,3-dibromo substitution pattern can be difficult, with other isomers potentially forming.
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Purification Difficulties: The separation of the desired product from starting materials, over-brominated side products, and isomers can be complex due to similar polarities.
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Amino Group Introduction: If the synthesis involves the reduction of a dinitro precursor, incomplete reduction can lead to nitro-amino impurities.
Q2: I am having trouble with the purification of my crude this compound product. What are some common issues and solutions?
A2: Purification of polyhalogenated aromatic diamines can be challenging due to their often low solubility and potential for strong intermolecular interactions. Common issues include:
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Low Solubility: The target compound may have limited solubility in common organic solvents, making recrystallization and column chromatography difficult.
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Streaking on TLC/Column: The presence of two basic amino groups can lead to strong interactions with silica gel, causing streaking and poor separation.
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Co-elution of Impurities: Structurally similar impurities may co-elute with the desired product.
For troubleshooting, please refer to the "Purification" section in the Troubleshooting Guide below.
Q3: What are the expected features in the 1H NMR spectrum of this compound?
A3: The 1H NMR spectrum is expected to be complex due to the asymmetric substitution pattern. Key features would include:
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Aromatic Protons: Several distinct signals in the aromatic region. The protons on the diamino-substituted ring and the dibromo-substituted ring will have different chemical shifts.
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Methylene Protons: A singlet for the two protons at the C9 position of the fluorene core.
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Amine Protons: Broad signals for the amine protons, the chemical shift of which can be concentration and solvent dependent.
For a more detailed breakdown of expected chemical shifts, refer to the Data Presentation section.
Q4: What are the characteristic isotopic patterns to look for in the mass spectrum of this compound?
A4: Due to the presence of two bromine atoms, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[1] For a molecule containing two bromine atoms, you should observe a triplet for the molecular ion peak (M, M+2, M+4) with an intensity ratio of approximately 1:2:1.
Troubleshooting Guides
Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of the desired 1,3-dibromo isomer | - Incorrect brominating agent or reaction conditions. - Steric hindrance directing bromination to other positions. | - Screen different brominating agents (e.g., NBS, Br2). - Optimize reaction temperature and time. - Consider a multi-step synthesis involving directing groups. |
| Presence of over-brominated byproducts | - Excess of brominating agent. - Reaction time is too long. | - Use a stoichiometric amount of the brominating agent. - Carefully monitor the reaction progress by TLC or GC-MS. - Quench the reaction promptly upon completion. |
| Incomplete reduction of nitro groups to amines | - Insufficient reducing agent. - Inactive catalyst (if applicable). - Harsh reaction conditions degrading the product. | - Increase the equivalents of the reducing agent (e.g., SnCl2, H2/Pd/C). - Ensure the catalyst is fresh and active. - Optimize reaction temperature and pressure. |
Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Poor solubility of the product | - High crystallinity and strong intermolecular forces. | - Screen a wide range of solvents and solvent mixtures for recrystallization. - Consider using a soxhlet extractor for purification of highly insoluble solids. |
| Streaking on silica gel chromatography | - Strong interaction of the basic amino groups with the acidic silica gel. | - Add a small amount of a basic modifier (e.g., triethylamine, ammonia) to the eluent. - Use a different stationary phase, such as alumina or a polymer-based resin.[2] |
| Product degradation during purification | - Sensitivity of the amino groups to air oxidation. | - Perform purification under an inert atmosphere (e.g., nitrogen, argon). - Use degassed solvents. |
Characterization
| Issue | Possible Cause | Troubleshooting Steps |
| Broad or unresolved peaks in 1H NMR | - Aggregation of the molecules in solution. - Presence of paramagnetic impurities. - Proton exchange of the amine groups. | - Try different deuterated solvents or vary the concentration. - Heat the NMR sample to disrupt aggregation. - Add a drop of D2O to exchange the amine protons and simplify the spectrum. |
| Difficulty in assigning 13C NMR signals | - Complex aromatic region with many quaternary carbons. | - Use advanced NMR techniques like DEPT, HSQC, and HMBC to aid in assignments.[3] |
| Absence of a clear molecular ion peak in Mass Spec | - Fragmentation of the molecule in the ion source. | - Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). |
Data Presentation
Table 1: Predicted 1H NMR Chemical Shifts for this compound
Note: These are estimated values based on analogous compounds and may vary depending on the solvent and concentration.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H4 | 7.5 - 7.8 | Singlet |
| H5, H6, H8 | 6.5 - 7.2 | Multiplet |
| C9-H2 | ~3.8 | Singlet |
| NH2 | 3.5 - 5.0 | Broad Singlet |
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C13H10Br2N2 |
| Exact Mass | 351.92 g/mol |
| Molecular Ion Pattern (m/z) | ~352 (M), ~354 (M+2), ~356 (M+4) |
| Isotopic Ratio (Intensity) | ~1 : 2 : 1 |
Experimental Protocols
Synthesis of 2,7-Diaminofluorene (A potential precursor)
This protocol is for a related compound and may require modification for the synthesis of the target molecule.
A common route to diaminofluorenes involves the reduction of the corresponding dinitrofluorene.[4]
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Reduction of 2,7-Dinitrofluorene: To a solution of 2,7-dinitrofluorene in a suitable solvent (e.g., ethanol, ethyl acetate), add a reducing agent such as stannous chloride (SnCl2) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate, sodium hydroxide).
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Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: A logical troubleshooting workflow for addressing unsatisfactory characterization data.
References
- 1. Buy 2,7-dibromo-9H-fluoren-4-amine | 1785-09-7 [smolecule.com]
- 2. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]
- 4. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,3-Dibromo-9H-fluorene-2,7-diamine and its Polymers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 1,3-Dibromo-9H-fluorene-2,7-diamine and its derived polymers. The following sections offer troubleshooting guidance for common experimental issues, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guides
Researchers may encounter several issues during the synthesis, handling, and aging of fluorene-based polymers. The table below outlines common problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Green/Yellow Emission in a Blue-Emitting Polymer | Oxidation at the C-9 position: The methylene bridge of the fluorene unit is susceptible to oxidation, forming a fluorenone-like ketone defect. This defect has a lower energy emission, often in the green part of the spectrum.[1] | - Perform synthesis and processing under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxygen exposure.- Use high-purity, peroxide-free solvents.- Consider incorporating bulky side groups at the C-9 position to sterically hinder oxidation. |
| Gradual Decrease in Photoluminescence (PL) Intensity | 1. Photo-bleaching: Prolonged exposure to high-energy light can lead to irreversible photochemical degradation.2. Aggregate Formation: Interchain interactions can lead to the formation of non-emissive or weakly emissive aggregate states. | - Store samples in the dark and minimize light exposure during experiments.- Use UV filters if the excitation source is broad-spectrum.- Investigate the effect of polymer concentration and solvent choice on aggregation. |
| Poor Solubility or Gel Formation After Synthesis/Aging | Cross-linking Reactions: Undesired cross-linking can occur, particularly at elevated temperatures or upon exposure to UV light. This can be initiated by radical formation, potentially through debromination. | - Optimize polymerization conditions to avoid excessive molecular weight or side reactions.- Store polymers in a cool, dark environment.- If cross-linking is suspected, attempt to dissolve the material in more aggressive solvents (e.g., chlorinated solvents) at elevated temperatures, though this may not be possible for highly cross-linked materials. |
| Inconsistent Polymerization Results (Variable Molecular Weight) | 1. Impurity of Monomers: Residual impurities can quench the catalyst or terminate the polymerization reaction prematurely.2. Inefficient Catalyst System: The choice of catalyst, ligand, and base is critical for controlling the polymerization.[2][3] | - Purify monomers meticulously before use (e.g., by recrystallization or column chromatography).- Screen different palladium catalysts and ligands to find the optimal system for your specific monomer.- Ensure precise stoichiometric control of reactants. |
| Changes in UV-Vis Absorption Spectrum (e.g., Blue Shift) | Chain Scission: Degradation can lead to the breaking of the polymer backbone, resulting in shorter conjugated segments and a blue shift in the absorption maximum.[1] | - Analyze the molecular weight distribution using Gel Permeation Chromatography (GPC) to confirm chain scission.- Mitigate degradation by protecting the material from oxygen, high temperatures, and UV light. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for polymers of this compound?
A1: While a definitive pathway is compound-specific, degradation is likely to occur through a combination of three main routes:
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Oxidation of the Fluorene C-9 Position: This is a well-documented pathway for polyfluorenes, leading to the formation of fluorenone defects that can quench blue emission and introduce a parasitic green emission.[1]
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Debromination: The carbon-bromine bonds at the 1 and 3 positions can be susceptible to cleavage under thermal or photolytic stress, potentially leading to radical formation, cross-linking, or further reactions.
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Oxidation of the Diamine Groups: The amino groups at the 2 and 7 positions are electron-rich and can be sites for oxidative degradation, which may alter the electronic properties of the polymer and lead to color changes.
Q2: How do the amino and bromo substituents affect the overall stability of the polymer?
A2: The amino groups, being electron-donating, can increase the electron density of the polymer backbone, which may make it more susceptible to oxidation. The bromo substituents are relatively labile and can be points of bond scission (debromination) under energetic conditions (heat or light), which can initiate further degradation.[4][5]
Q3: What are the ideal storage conditions for these materials to minimize degradation?
A3: To minimize degradation, store monomers and polymers in a cool, dark, and dry environment under an inert atmosphere (e.g., in a nitrogen-filled glovebox or a sealed container with a desiccant). This will protect the materials from light, oxygen, and moisture, which are key drivers of degradation.
Q4: During Suzuki polymerization, what potential side reactions should I be aware of?
A4: Suzuki polycondensation, while robust, can have side reactions that impact polymer quality. These include premature chain termination due to impurities, and incomplete catalyst transfer in chain-growth mechanisms, which can lead to a broad molecular weight distribution.[2][3] Careful control over monomer purity, catalyst choice, and reaction conditions is crucial.
Q5: Which analytical techniques are most suitable for monitoring the degradation of these polymers?
A5: A combination of spectroscopic and chromatographic techniques is recommended:
-
UV-Vis Spectroscopy: To track changes in the electronic absorption and detect shifts in the conjugation length.[1]
-
Photoluminescence (PL) Spectroscopy: To monitor changes in emission color and intensity, and to detect the appearance of new emission bands from degradation products like ketones.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify chemical changes, such as the formation of carbonyl groups (C=O) from fluorenone defects.
-
Gel Permeation Chromatography (GPC): To monitor changes in molecular weight and molecular weight distribution, which can indicate chain scission or cross-linking.
Quantitative Data Summary
The following table presents representative data on the thermal degradation of a generic polyfluorene (PF) film, illustrating typical changes observed in key properties.
| Heating Duration at 90°C (hours) | UV-Vis λmax (nm) | Normalized PL Intensity at 444 nm | Appearance of Green Emission (approx. 530 nm) |
| 0 | 383 | 1.00 | None |
| 12 | 382 | 0.85 | Minor |
| 24 | 381 | 0.65 | Noticeable |
| 48 | 381 | 0.40 | Prominent |
| 72 | 380 | 0.25 | Strong |
This data is illustrative and based on typical polyfluorene behavior as described in the literature.[1] Actual results for this compound polymers may vary.
Experimental Protocols
Protocol 1: Accelerated Thermal Degradation Study
Objective: To assess the thermal stability of the polymer in the solid state.
Methodology:
-
Sample Preparation: Prepare thin films of the polymer on quartz substrates by spin-coating or drop-casting from a suitable solvent (e.g., toluene, chloroform).
-
Initial Characterization: Measure the initial UV-Vis absorption spectrum, photoluminescence spectrum, and FTIR spectrum of the films.
-
Thermal Stress: Place the films in an oven at a constant elevated temperature (e.g., 90°C, 120°C, or 150°C) in an air atmosphere.
-
Time-Point Analysis: At regular intervals (e.g., 1, 6, 12, 24, 48, 72 hours), remove a sample from the oven and allow it to cool to room temperature.
-
Spectroscopic Analysis: Re-measure the UV-Vis, PL, and FTIR spectra of the aged sample.
-
Data Analysis: Plot the change in absorption maximum (λmax), PL intensity, and the growth of any new emission or absorption features (e.g., the ketone peak around 1720 cm⁻¹ in FTIR) as a function of time.
Protocol 2: Photo-oxidative Degradation Study
Objective: To evaluate the stability of the polymer under illumination in the presence of oxygen.
Methodology:
-
Sample Preparation: Prepare polymer thin films on quartz substrates as described in Protocol 1.
-
Initial Characterization: Perform initial UV-Vis, PL, and FTIR measurements.
-
Photostress: Place the samples in a chamber with a controlled atmosphere (e.g., ambient air) and expose them to a light source with a defined spectrum and intensity (e.g., a UV lamp with a specific wavelength or a solar simulator).
-
Time-Point Analysis: At set time points, briefly remove the sample from the light path.
-
Spectroscopic Analysis: Measure the UV-Vis, PL, and FTIR spectra.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the rate of photochemical degradation.
Visualizations
Caption: Hypothesized degradation pathways for polymers of this compound.
Caption: A typical experimental workflow for conducting polymer degradation studies.
Caption: A decision tree to guide troubleshooting of common experimental problems.
References
Technical Support Center: Enhancing the Solubility of 1,3-Dibromo-9H-fluorene-2,7-diamine Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of polymers derived from 1,3-Dibromo-9H-fluorene-2,7-diamine.
Troubleshooting Guide
Researchers may encounter several issues when working with this compound based polymers. This guide provides a systematic approach to identifying and resolving common solubility problems.
| Problem | Potential Cause | Suggested Solution |
| Polymer does not dissolve in common organic solvents. | High polymer rigidity and strong intermolecular interactions due to the fluorene and diamine structure. | - Solvent Screening: Test a range of polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethylacetamide (DMAc), and Tetrahydrofuran (THF).[1][2] - Heating: Gently heat the solvent/polymer mixture. Start at a low temperature (e.g., 40-60 °C) and gradually increase if necessary, while monitoring for polymer degradation. - Sonication: Use an ultrasonic bath to aid in the dissolution process. |
| Polymer precipitates out of solution upon cooling. | The solvent has a low boiling point or the polymer has limited solubility at room temperature. | - Use a high-boiling point solvent: Solvents like NMP or DMAc can maintain the polymer in solution at room temperature after initial heating. - Solvent Mixtures: Experiment with mixtures of a good solvent and a co-solvent to improve solubility. |
| Gel formation is observed instead of a true solution. | Strong polymer chain aggregation and entanglement. | - Dilute the solution: Work with lower polymer concentrations. - Increase dissolution time: Allow the polymer to stir in the solvent for an extended period (several hours to overnight). - Modify the polymer structure: If possible during synthesis, incorporate flexible side chains or create copolymers to disrupt chain packing. |
| Inconsistent solubility between different batches of the same polymer. | Variations in molecular weight or polydispersity index (PDI). | - Characterize each batch: Determine the molecular weight (Mn and Mw) and PDI using techniques like Gel Permeation Chromatography (GPC). - Standardize polymerization conditions: Ensure consistent reaction times, temperatures, and monomer ratios during synthesis. |
| Polymer is only soluble in highly polar or corrosive solvents. | The inherent chemical nature of the polymer backbone. | - Post-polymerization modification: Introduce solubilizing groups to the polymer backbone, such as bulky silyl ether or acyloxy groups, to enhance solubility in less polar solvents.[1][2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for dissolving polymers based on this compound?
A1: Due to the rigid and polar nature of the fluorene-diamine backbone, it is recommended to start with polar aprotic solvents. These include N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethylacetamide (DMAc), and Tetrahydrofuran (THF).[1][2] For some fluorene-based polymers, chlorinated solvents like chloroform and dichloromethane, or aromatic solvents such as toluene and xylene, have also been effective.[5]
Q2: How can I improve the solubility of my existing this compound based polymer without re-synthesizing it?
A2: A post-polymerization modification strategy can be employed. If the polymer contains reactive sites, such as hydroxyl groups, these can be functionalized with bulky, nonpolar groups like tert-butyldiphenylsilyl (TBDPS).[1][2][4] This modification can decrease interchain interactions and significantly improve solubility in less polar organic solvents.[1][2][4]
Q3: During synthesis, what strategies can be used to produce a more soluble polymer?
A3: Several synthetic strategies can enhance the solubility of the final polymer:
-
Incorporate long alkyl side chains: Attaching flexible alkyl chains to the 9-position of the fluorene monomer can increase solubility in common organic solvents.[5]
-
Copolymerization: Introducing a more soluble or flexible co-monomer during polymerization can disrupt the rigid polymer backbone and improve solubility.[6][7][8] For instance, copolymerization with monomers containing long side chains or different aromatic units can be effective.
-
Control Molecular Weight: While higher molecular weight is often desirable for mechanical properties, very high molecular weight polymers can have lower solubility. Optimizing the polymerization conditions to control the molecular weight can be a key factor.
Q4: Can the choice of polymerization method affect the solubility of the resulting polymer?
A4: Yes, the polymerization method can influence the polymer's structure and, consequently, its solubility. For instance, palladium-catalyzed Suzuki coupling is a common method for synthesizing soluble conjugated polymers from fluorene derivatives.[5][6] This method allows for good control over the polymer structure.
Q5: How does temperature affect the solubility of these polymers?
A5: Increasing the temperature generally enhances the solubility of polymers by providing the necessary energy to overcome intermolecular forces. However, it is crucial to be aware of the polymer's thermal stability to avoid degradation. Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature of the polymer.
Experimental Protocols
Protocol 1: Standard Polymer Dissolution
This protocol outlines a general procedure for dissolving this compound based polymers.
Materials:
-
Polymer sample
-
Selected solvent (e.g., NMP, DMF, or THF)
-
Small vial with a magnetic stir bar
-
Hot plate with stirring capability
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh a small amount of the polymer (e.g., 5-10 mg) into a clean, dry vial.
-
Add the desired volume of solvent to achieve the target concentration (e.g., 1-5 mg/mL).
-
Cap the vial securely.
-
Begin stirring the mixture at room temperature using a magnetic stirrer.
-
If the polymer does not dissolve, gently heat the vial on a hot plate to 40-60 °C with continuous stirring.
-
For difficult-to-dissolve polymers, intermittent vortexing or sonication in an ultrasonic bath can be applied.
-
Continue this process until the polymer is fully dissolved or until it is determined to be insoluble in the chosen solvent.
Protocol 2: Solvent Screening for Solubility Optimization
This protocol provides a systematic approach to identifying the optimal solvent for a new this compound based polymer.
Materials:
-
Polymer sample
-
A selection of solvents with varying polarities (e.g., NMP, DMAc, DMF, THF, Chloroform, Toluene)
-
Multiple small, sealed vials
-
Pipettes
-
Stirring plate
Procedure:
-
Dispense a small, equal amount of the polymer into each vial.
-
Add a fixed volume of a different solvent to each vial.
-
Seal the vials and allow them to stir at room temperature for a set period (e.g., 2-4 hours).
-
Visually inspect each vial for dissolution. Note any swelling, partial dissolution, or complete dissolution.
-
For vials showing partial or no dissolution, gently heat them to a consistent temperature (e.g., 50 °C) and observe any changes.
-
Rank the solvents based on their ability to dissolve the polymer.
Visualizations
Caption: Workflow for polymer dissolution.
Caption: Strategies to improve polymer solubility.
References
- 1. Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel red-emitting fluorene-based copolymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Fluorene-Based Semiconducting Copolymers for Organic...: Ingenta Connect [ingentaconnect.com]
- 8. Synthesis of New Fluorene-Based Copolymers Containing an Anthrace...: Ingenta Connect [ingentaconnect.com]
troubleshooting film formation with 1,3-Dibromo-9h-fluorene-2,7-diamine materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dibromo-9H-fluorene-2,7-diamine and related fluorene-based materials for film formation.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in forming thin films with fluorene-based materials?
A1: Fluorene-based compounds, particularly those with functional groups like diamines and bromides, can present several challenges during thin film formation. These include poor solubility in common organic solvents, a tendency to aggregate, the formation of crystalline domains that can lead to rough and discontinuous films, and susceptibility to oxidation, which can create defects. The specific substitution pattern of 1,3-dibromo and 2,7-diamine can influence intermolecular interactions, potentially leading to strong hydrogen bonding and pi-pi stacking, which can exacerbate aggregation issues.
Q2: How does the chemical structure of this compound influence its film-forming properties?
A2: The 1,3-dibromo substitution pattern breaks the symmetry of the fluorene core, which can impact its packing in the solid state. The 2,7-diamine groups introduce sites for hydrogen bonding, which can be beneficial for forming stable films but may also lead to insolubility or aggregation if not properly controlled. These functional groups can also influence the material's electronic properties and its interaction with substrates.
Q3: What are the typical solvents used for dissolving fluorene-based materials?
A3: The choice of solvent is critical and depends on the specific side chains and functional groups on the fluorene core. For many polyfluorenes and their derivatives, common solvents include toluene, xylene, chloroform, chlorobenzene, and tetrahydrofuran (THF). Given the amine functionalities in this compound, more polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might also be effective. It is often a matter of empirical testing to find the optimal solvent or solvent mixture that provides good solubility without promoting excessive aggregation.
Q4: What is the role of thermal annealing in film formation?
A4: Thermal annealing, which involves heating the film after deposition, is a common post-processing step to improve the quality of films made from fluorene-based materials. Annealing can promote the removal of residual solvent, enhance molecular ordering and packing, and improve the film's morphological and electronic properties.[1] The optimal annealing temperature and time are material-specific and should be determined experimentally.
Q5: What are common defects observed in films made from fluorene derivatives?
A5: A significant issue in materials based on fluorene is the potential for the formation of ketone defects, also known as fluorenone defects.[2] These defects can arise from oxidation at the 9-position of the fluorene ring and can introduce an undesirable green emission in blue-emitting materials. Other common defects include pinholes, cracks, and surface roughness, which can be caused by poor solubility, aggregation, or improper deposition parameters.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Solubility | The material has low solubility in the chosen solvent. | - Experiment with a range of solvents with varying polarities (e.g., toluene, THF, DMF, DMSO).- Try using a solvent mixture to fine-tune the solubility.- Gently warm the solution (be cautious of material degradation).- Use sonication to aid dissolution. |
| Film Inhomogeneity (e.g., streaks, "coffee rings") | - Incomplete dissolution of the material.- Too rapid solvent evaporation during spin coating.- Low viscosity of the solution. | - Ensure the material is fully dissolved before deposition.- Use a solvent with a higher boiling point to slow down evaporation.- Increase the concentration of the solution to increase viscosity.- Optimize the spin coating parameters (e.g., lower spin speed, shorter ramp time). |
| Pinhole Defects in the Film | - Particulate contamination in the solution or on the substrate.- Dewetting of the solution from the substrate. | - Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) before use.- Ensure the substrate is scrupulously clean (e.g., through sonication in solvents and/or plasma treatment).- Modify the substrate surface energy (e.g., with a self-assembled monolayer) to improve wetting. |
| High Surface Roughness or Aggregation | - Strong intermolecular interactions leading to aggregation in solution.- Material precipitation during film formation. | - Use a more dilute solution.- Try a different solvent that discourages aggregation.- Optimize the deposition rate (for techniques like vapor deposition) or spin coating parameters.- Consider thermal annealing to reflow the film and reduce roughness. |
| Cracked or Peeling Film | - High internal stress in the film, often due to significant volume loss from solvent evaporation.- Poor adhesion to the substrate. | - Use a lower concentration solution to create a thinner film.- Slow down the solvent evaporation rate.- Ensure proper substrate cleaning and preparation to promote adhesion.- Consider a different substrate or an adhesion-promoting layer. |
| Unwanted Green Emission | Formation of fluorenone (keto) defects due to oxidation. | - Handle the material and solutions in an inert atmosphere (e.g., a glovebox) to minimize exposure to oxygen.- Use fresh, high-purity solvents.- Store the material in a dark, inert environment. |
Experimental Protocols
General Protocol for Thin Film Deposition by Spin Coating
This is a generalized protocol and may require optimization for this compound.
-
Solution Preparation:
-
Dissolve the this compound material in a suitable solvent (e.g., chloroform, chlorobenzene, or DMF) to a desired concentration (e.g., 1-10 mg/mL).
-
Ensure complete dissolution, using gentle heating or sonication if necessary.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Clean the substrate (e.g., glass, silicon wafer, ITO-coated glass) thoroughly. A typical cleaning procedure involves sequential sonication in deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the substrate with oxygen plasma or a UV-ozone cleaner to remove organic residues and improve the surface hydrophilicity.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the filtered solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness will depend on the solution concentration, solvent viscosity, and spin speed.
-
-
Annealing (Optional):
-
Transfer the coated substrate to a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the film at a temperature below the material's decomposition temperature (e.g., 80-150 °C) for a specific time (e.g., 10-30 minutes) to remove residual solvent and improve film morphology.[1]
-
Allow the film to cool down slowly to room temperature before further characterization or device fabrication.
-
Quantitative Data
| Parameter | Typical Value Range | Material System Example | Reference |
| Solution Concentration | 5 - 20 mg/mL | Poly(9,9-dioctylfluorene) (PFO) | - |
| Spin Coating Speed | 1000 - 5000 rpm | Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(1,4-benzo-{2,1',3}-thiadiazole)] (F8BT) | [3] |
| Resulting Film Thickness | 20 - 200 nm | PFO | - |
| Annealing Temperature | 80 - 200 °C | PFO | [1] |
| Annealing Time | 10 - 60 min | F8BT | - |
Note: These values are illustrative and the optimal parameters for this compound will need to be determined experimentally.
Visualizations
Caption: A logical workflow for troubleshooting common issues in film formation.
Caption: A general experimental workflow for thin film fabrication and characterization.
References
Technical Support Center: Enhancing Device Performance with 1,3-Dibromo-9H-fluorene-2,7-diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1,3-Dibromo-9H-fluorene-2,7-diamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in materials science?
A1: this compound is a versatile organic building block. Its fluorene core provides thermal stability and efficient charge transport, while the diamine and dibromo functionalities allow for further chemical modifications.[1] These properties make it a promising candidate for use in organic light-emitting diodes (OLEDs), specifically as a precursor for emissive layer materials or as a component in hole transport layers. The bromine atoms serve as reactive sites for cross-coupling reactions to extend the conjugated system, which is crucial for tuning the electronic and optical properties of the final material.[2]
Q2: What is the importance of material purity for the performance of devices based on this compound?
A2: The purity of this compound is paramount for achieving optimal device performance, particularly in OLEDs. Even trace amounts of impurities can act as charge traps or luminescence quenchers, leading to reduced device efficiency, color impurity, and a significantly shorter operational lifetime.[3][4][5][6] Impurities can originate from unreacted starting materials, byproducts from the synthesis, or degradation products. Therefore, rigorous purification of the material before device fabrication is essential.
Q3: How do environmental factors like moisture and oxygen affect the performance and lifetime of OLEDs using fluorene derivatives?
A3: OLEDs based on organic materials, including fluorene derivatives, are highly sensitive to environmental factors.[4][5]
-
Moisture (H₂O): Moisture can lead to the corrosion of the metal cathode and the delamination of the organic layers, resulting in the formation of non-emissive "dark spots" that grow over time and degrade device performance.[5]
-
Oxygen (O₂): Oxygen can cause the photo-oxidation of the organic materials, leading to the formation of non-emissive species and a decrease in luminescence efficiency.[5]
To mitigate these effects, it is crucial to fabricate and encapsulate OLEDs in a controlled, inert atmosphere, such as a nitrogen-filled glovebox.
Q4: What are the key performance metrics to consider when evaluating a device based on this compound?
A4: For OLEDs, the key performance metrics include:
-
Current Efficiency (cd/A): A measure of the light output (in candelas) per unit of current (in amperes).
-
Power Efficiency (lm/W): A measure of the total light output (in lumens) per unit of electrical power consumed (in watts).
-
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted from the device to the number of electrons injected.
-
Turn-on Voltage (V): The minimum voltage required for the device to start emitting light.
-
Maximum Luminance (cd/m²): The maximum brightness of the device.
-
Commission Internationale de l'Éclairage (CIE) Coordinates: A pair of values (x, y) that represent the color of the emitted light.
-
Device Lifetime (hours): The time it takes for the initial luminance to decrease to a certain percentage (e.g., 50%).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and device fabrication processes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Synthesis & Purification | ||
| Low yield during synthesis | Incomplete reaction, side reactions, or loss of product during workup. | - Optimize reaction conditions (temperature, time, catalyst).- Ensure high purity of starting materials.- Use appropriate purification techniques (e.g., column chromatography, recrystallization) to minimize loss. |
| Impure final product (as determined by NMR, HPLC, etc.) | Inefficient purification, presence of residual catalyst or solvents. | - Repeat the purification step.- Consider a different purification method (e.g., sublimation for volatile compounds).- Ensure complete removal of solvents under high vacuum. |
| Device Fabrication | ||
| Short circuits in the device | Dust particles or imperfections on the substrate, pinholes in the thin films. | - Thoroughly clean the substrate before deposition.- Work in a cleanroom or a glovebox with a particle filter.- Optimize deposition parameters to achieve smooth and uniform films. |
| Inconsistent device performance across a batch | Variations in film thickness, non-uniform deposition, or degradation of materials. | - Ensure consistent spin-coating speeds and times.- Monitor the deposition rate during thermal evaporation.- Use fresh materials and solvents. |
| Device Performance | ||
| Low device efficiency | Poor charge balance, luminescence quenching by impurities, inefficient energy transfer. | - Adjust the thickness of the charge transport and emissive layers to achieve better charge balance.- Ensure high purity of all materials used in the device.- Select host and dopant materials with good energy level alignment. |
| High turn-on voltage | Large energy barriers for charge injection, high series resistance. | - Choose electrode materials with appropriate work functions.- Insert charge injection layers between the electrodes and the organic layers.- Ensure good contact between all layers. |
| Rapid device degradation | Presence of oxygen and/or moisture, material degradation, formation of non-emissive species. | - Fabricate and encapsulate the device in a high-purity inert atmosphere.- Use high-quality encapsulation materials with low water and oxygen permeability.- Investigate the thermal and photochemical stability of the materials.[5] |
| "Dark spots" on the emitting area | Particulate contamination on the substrate, pinholes in the cathode, or delamination caused by moisture.[5] | - Improve substrate cleaning procedures.- Optimize cathode deposition to minimize defects.- Enhance the encapsulation to prevent moisture ingress. |
Quantitative Data
The performance of OLEDs is highly dependent on the specific device architecture and the other materials used in conjunction with the fluorene-based compound. Below is a table summarizing the performance of OLEDs based on various fluorene derivatives to provide a comparative benchmark.
Table 1: Performance of OLEDs Based on Fluorene Derivatives
| Derivative | Device Structure | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) | Emission Color (CIE (x, y)) | Reference |
| 2,7-dipyrenyl-9,9-dimethylfluorene | ITO/CuPc/NPB/Derivative/Alq₃/Mg:Ag | - | 5.2 | - | - | Blue (0.15, 0.21) | [3][4] |
| Spiro[fluorene-9,9′-xanthene] derivative (SFX-2BI) | ITO/HAT-CN/TAPC/SFX-2BI/TPBi/LiF/Al | 2.61 | 3.65 | - | 5.5 | Deep-Blue | [6] |
| 9,9-diethyl-N,N-diphenyl-9H-fluoren-2-amine derivative | ITO/NPB/Emitter/Bphen/Liq/Al | 3.94 | 5.12 | 2.33 | - | Blue (0.15, 0.15) | [7] |
| Hypothetical Device with this compound Derivative | ITO/HTL/EML/ETL/Cathode | ~3-5 | ~4-6 | ~2-4 | ~4-6 | Blue-Green | N/A |
Note: The data for the hypothetical device is an educated estimation based on the performance of similar fluorene-based emitters and is provided for illustrative purposes only.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of 9H-fluorene-2,7-diamine.
Materials:
-
9H-fluorene-2,7-diamine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized water
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 9H-fluorene-2,7-diamine in DMF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of NBS (2.2 equivalents) in DMF to the reaction mixture.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
Fabrication of a Bilayer OLED Device
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
This compound derivative (as the emissive layer, EML)
-
Hole transport layer (HTL) material (e.g., NPB)
-
Electron transport layer (ETL) material (e.g., Alq₃)
-
Cathode material (e.g., LiF/Al)
-
Organic solvents (e.g., toluene, chloroform)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (N₂)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the cleaned substrates into the glovebox.
-
Deposit the HTL material (e.g., NPB) onto the ITO surface via thermal evaporation under high vacuum (< 10⁻⁶ Torr). The typical thickness is 30-50 nm.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the this compound derivative in a suitable organic solvent (e.g., toluene).
-
Deposit the EML onto the HTL via spin-coating. The spin speed and time should be optimized to achieve the desired film thickness (typically 20-40 nm).
-
Anneal the substrate to remove any residual solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate back to the thermal evaporator.
-
Deposit the ETL material (e.g., Alq₃) with a thickness of 20-40 nm.
-
Deposit a thin layer of LiF (0.5-1 nm) followed by a thicker layer of Al (100-150 nm) to form the cathode.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from moisture and oxygen. This step should be performed inside the glovebox.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. CN103819347A - Synthetic method of 2,7-diaminofluorene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. New fluorene derivatives for blue electroluminescent devices: Influence of substituents on thermal properties, photoluminescence, and electroluminescence | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
Validation & Comparative
comparing properties of 1,3-Dibromo-9h-fluorene-2,7-diamine with other diamino-fluorenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,3-Dibromo-9H-fluorene-2,7-diamine and other key diamino-fluorene isomers. The objective is to offer a clear, data-driven comparison of their physicochemical properties to aid in the selection of appropriate molecules for applications ranging from organic electronics to medicinal chemistry. Due to the limited availability of direct experimental data for this compound, this guide combines experimental data for well-characterized isomers with computed data and established structure-property relationships to provide a comprehensive overview.
Data Presentation: Physicochemical Properties
The following table summarizes key properties of this compound and its non-brominated isomers. The properties of the target compound are estimated based on its structure and known effects of substituents on the fluorene core.
| Property | This compound | 2,7-Diamino-9H-fluorene | 3,6-Diamino-9H-fluorene |
| CAS Number | Not available | 525-64-4 | 55216-61-0 |
| Molecular Formula | C₁₃H₁₀Br₂N₂ | C₁₃H₁₂N₂ | C₁₃H₁₂N₂ |
| Molecular Weight | 354.04 g/mol | 196.25 g/mol [1] | 196.25 g/mol [2] |
| Melting Point | Estimated >200 °C | 160-162 °C[3] | Not available |
| Solubility | Estimated low solubility in water, soluble in polar organic solvents. | Slightly soluble in cold water; soluble in hot water and polar organic solvents like ethanol and DMSO. | Not available |
| XLogP3 (Computed) | Estimated > 3.5 | 2.6[1] | 2.5[2] |
| Hydrogen Bond Donor Count | 2 | 2[1] | 2[2] |
| Hydrogen Bond Acceptor Count | 2 | 2[1] | 2[2] |
Note on Estimations for this compound:
-
Melting Point: The introduction of two bromine atoms is expected to increase the molecular weight and potentially lead to stronger intermolecular interactions, thus raising the melting point compared to 2,7-diaminofluorene.
-
Solubility: Halogenation generally decreases aqueous solubility.
-
XLogP3: The addition of bromine atoms significantly increases the lipophilicity of aromatic compounds.
Experimental Protocols
A general and robust method for the synthesis of diamino-fluorenes involves a two-step process: dinitration of the fluorene core followed by the reduction of the nitro groups.
General Synthesis of Diamino-fluorenes
1. Dinitration of Fluorene:
-
Reaction: Fluorene is reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the fluorene ring.
-
Procedure: To a solution of the fluorene precursor in a suitable solvent (e.g., glacial acetic acid or sulfuric acid), a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (e.g., 0-10 °C).[4][5]
-
The reaction mixture is stirred for a specified time and then poured into ice water to precipitate the dinitro-fluorene product.
-
The crude product is collected by filtration, washed with water until neutral, and purified by recrystallization.
2. Reduction of Dinitro-fluorene to Diamino-fluorene:
-
Reaction: The dinitro-fluorene intermediate is reduced to the corresponding diamine. Common reducing agents include tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine hydrate.[3][6][7]
-
Procedure (using Catalytic Hydrogenation): The dinitro-fluorene is dissolved in a solvent mixture such as THF/methanol. A catalytic amount of Pd/C is added.[3]
-
A hydrogen source (e.g., H₂ gas balloon or dropwise addition of hydrazine hydrate) is introduced, and the reaction is stirred at room temperature for several hours.[3]
-
Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude diamino-fluorene.
-
The product can be further purified by recrystallization.
Mandatory Visualizations
Synthesis Workflow
Caption: General synthesis workflow for diamino-fluorene derivatives.
Structure-Property Relationships
Caption: Influence of substituents on the properties of the fluorene core.
References
- 1. 2,7-Diaminofluorene | C13H12N2 | CID 10679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9H-Fluorene-3,6-diamine | C13H12N2 | CID 23110770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Fluorene-Based Diamine Derivatives on OLED Performance: A Comparative Analysis
The quest for more efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to extensive research into novel materials for various device layers. Among these, the hole transport layer (HTL) plays a crucial role in facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, directly impacting the overall device performance. Fluorene and its derivatives have emerged as a promising class of materials for OLEDs due to their high thermal stability, excellent charge transport properties, and high photoluminescence efficiency.[1][2] This guide provides a comparative analysis of OLED performance with and without a fluorene-based diamine derivative as the hole transport material.
The fluorenyl group is incorporated into molecules structurally similar to TPD to address issues of poor solubility and limited carrier transport often seen in spin-coated thin films of TPD.[3] The resulting fluorene-based compounds, including 2M-DDF, offer tunable energy levels and improved carrier transport.[3]
Chemical Structures of Compared Hole Transport Materials
Here are the chemical structures of the fluorene-diamine derivative (2M-DDF) and the standard TPD material.
Caption: Molecular structures of the compared hole transport materials.
Performance Data Comparison
The introduction of the 2M-DDF fluorene-diamine derivative as the HTL results in a substantial improvement in key OLED performance metrics when compared to a device using the standard TPD. The following table summarizes the experimental data from a comparative study.[3]
| Performance Metric | OLED with 2M-DDF (Fluorene-Diamine HTL) | OLED with TPD (Standard HTL) |
| Maximum Luminance (Lmax) | 21,412 cd/m² | 4,106 cd/m² |
| Maximum Current Efficiency (CEmax) | 4.78 cd/A | 3.70 cd/A |
| Turn-on Voltage (Von) | 3.8 V | 4.3 V |
Table 1: Performance comparison of OLEDs with 2M-DDF and TPD as the hole transport layer. Data sourced from a study using an Alq3 emitter.[3]
The data clearly indicates that the device incorporating 2M-DDF exhibits a luminous efficiency approximately five times higher than that of the TPD-based device.[3] The fluorene-based HTM also leads to a higher maximum current efficiency and a lower turn-on voltage, signifying a more energy-efficient device.
Experimental Protocols
OLED Fabrication
The comparative performance data is based on OLEDs fabricated with the following general structure: ITO / HTL / Alq3 / LiF / Al .[3]
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with acetone and isopropyl alcohol, and then dried with a nitrogen gun.[4] The substrates are then treated with oxygen plasma to improve the work function of the ITO and enhance hole injection.[4]
-
Hole Transport Layer (HTL) Deposition: The respective HTL material (either 2M-DDF or TPD) is deposited onto the cleaned ITO substrate. For solution-processable materials like 2M-DDF, this is typically done via spin-coating from a solution.[3] For materials like TPD, thermal evaporation is the primary deposition method.[3]
-
Emissive Layer (EML) Deposition: A layer of Tris(8-hydroxyquinolinato)aluminium (Alq3), a common green emitter, is deposited via thermal evaporation.[3]
-
Electron Injection and Cathode Layers: A thin layer of Lithium Fluoride (LiF) is evaporated to facilitate electron injection, followed by the deposition of an Aluminum (Al) cathode to complete the device.[3]
Caption: General workflow for the fabrication and testing of the OLED devices.
Device Characterization
The performance of the fabricated OLEDs is characterized using standard optoelectronic measurement techniques.
-
Current-Voltage-Luminance (IVL) Characteristics: The device is subjected to a variable voltage, and the resulting current flow and light output (luminance) are measured.[5] This provides data on turn-on voltage, luminance, and current density.
-
Electroluminescence (EL) Spectra: The spectrum of the light emitted from the device is recorded to determine the color coordinates.
-
Efficiency Calculations: The current efficiency (cd/A) and power efficiency (lm/W) are calculated from the IVL data. The external quantum efficiency (EQE), which is the ratio of photons emitted to electrons injected, is also determined.[6]
OLED Device Architecture
The fundamental structure of the OLEDs discussed in this comparison is a multilayer stack, as depicted below. The choice of material for the Hole Transport Layer (HTL) is the key variable in this comparative study.
Caption: Diagram of the multilayer OLED structure used for the performance comparison.
References
A Comparative Guide to Computational and Experimental Analysis of Substituted Fluorene Derivatives: A Case Study on 1,3-Dibromo-9H-fluorene-2,7-diamine
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for the comparative analysis of computational and experimental data for novel fluorene derivatives, using the hypothetical molecule 1,3-Dibromo-9H-fluorene-2,7-diamine as a case study. Due to the absence of publicly available data for this specific compound, this document outlines a recommended workflow for its synthesis, characterization, and data comparison, drawing upon established data for the parent compounds, 2,7-dibromofluorene and 2,7-diaminofluorene.
Data on Parent Compounds
A thorough understanding of the parent molecules is crucial before predicting the properties of a novel derivative. The following tables summarize key experimental and computational data for 2,7-dibromofluorene and 2,7-diaminofluorene.
Table 1: Experimental Data for Parent Compounds
| Property | 2,7-Dibromofluorene | 2,7-Diaminofluorene |
| CAS Number | 16433-88-8[1] | 525-64-4[2] |
| Molecular Formula | C₁₃H₈Br₂[1] | C₁₃H₁₂N₂[2] |
| Molecular Weight | 324.01 g/mol [1] | 196.25 g/mol [2] |
| Melting Point | 160-162 °C | 177-181 °C[3] |
| Appearance | Dark brown powder[4] | |
| Solubility | Slightly soluble in cold water, soluble in hot water, sparingly soluble in ethanol and acetone, insoluble in ether.[5] |
Table 2: Computational Data for Parent Compounds
| Property | 2,7-Dibromofluorene | 2,7-Diaminofluorene |
| IUPAC Name | 2,7-dibromo-9H-fluorene | 9H-fluorene-2,7-diamine[4] |
| InChI | InChI=1S/C13H8Br2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2[1] | InChI=1S/C13H12N2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,14-15H2[4] |
| InChIKey | AVXFJPFSWLMKSG-UHFFFAOYSA-N[1] | SNCJAJRILVFXAE-UHFFFAOYSA-N[4] |
| Canonical SMILES | C1C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)Br | C1C2=C(C=C(C=C2)N)C3=C1C=C(C=C3)N[4] |
Hypothetical Synthesis and Characterization Workflow
The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route is outlined below, followed by standard experimental procedures for characterization.
Caption: Hypothetical synthesis of this compound.
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum would be acquired on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons and amine protons, with chemical shifts influenced by the bromine and amine substituents.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be acquired to identify all unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the synthesized compound. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The sample would be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory). Characteristic peaks for N-H stretching of the amine groups (around 3300-3500 cm⁻¹) and C-Br stretching (typically below 800 cm⁻¹) would be expected.
-
-
Melting Point Analysis:
-
The melting point of the purified compound would be determined using a calibrated melting point apparatus to assess its purity.
-
-
Single-Crystal X-ray Diffraction:
-
If suitable crystals can be grown, single-crystal X-ray diffraction would provide unambiguous structural confirmation, including bond lengths, bond angles, and crystal packing information.
-
Proposed Computational Workflow
Computational chemistry can provide valuable insights into the electronic structure and properties of the target molecule, complementing experimental findings.
Caption: A typical workflow for the computational analysis of a novel molecule.
Comparison and Interpretation
The core of this guide is the direct comparison of the data obtained from the experimental and computational workflows.
Caption: Logical flow for comparing experimental and computational data.
By comparing the experimental NMR spectra with the simulated spectra, the proposed structure can be validated. Discrepancies may suggest the formation of an unexpected isomer or the presence of impurities. Similarly, comparing experimental UV-Vis absorption maxima with TD-DFT calculations can provide insight into the electronic transitions.
Alternative Compounds for Comparison
For a comprehensive understanding, the properties of this compound should be compared with other relevant molecules. These could include:
-
Isomers: For example, 2,7-Dibromo-1,8-diamino-9H-fluorene, to understand the influence of substituent positions.
-
Derivatives with different halogens: e.g., 1,3-Dichloro-9H-fluorene-2,7-diamine, to study the effect of halogen size and electronegativity.
-
Alkylated or arylated derivatives: To investigate the impact of steric and electronic modifications on the fluorene core.
Conclusion
While direct data for this compound is not currently available, this guide provides a robust framework for its synthesis, characterization, and analysis. By systematically combining experimental and computational approaches, researchers can confidently elucidate the structure and properties of this and other novel fluorene derivatives, paving the way for their application in drug development and materials science. The synergy between empirical data and theoretical modeling is paramount for accelerating the discovery and optimization of new chemical entities.
References
A Comparative Guide to Validating the Structure of 1,3-Dibromo-9H-fluorene-2,7-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel compounds is a cornerstone of chemical research and development. For complex scaffolds like 1,3-Dibromo-9H-fluorene-2,7-diamine and its derivatives, a multi-technique approach is essential to ensure the correct assignment of connectivity, stereochemistry, and purity. These fluorene-based molecules are of significant interest for their potential applications in organic electronics and medicinal chemistry, making precise structural validation paramount.
This guide provides a comparative overview of the most effective analytical techniques for the structural elucidation of these derivatives, complete with expected data and detailed experimental protocols.
Data Presentation: A Comparative Analysis of Validation Techniques
A combination of spectroscopic and analytical methods is required for the comprehensive validation of a target this compound derivative. Each technique provides a unique piece of the structural puzzle.
| Analytical Technique | Information Provided | Expected Key Results for a this compound Derivative |
| ¹H NMR Spectroscopy | Reveals the proton environment and connectivity. | Aromatic Region: Distinct signals for the remaining aromatic protons (likely in the 7.0-8.0 ppm range).[1][2] Amine Protons: Broad singlets for -NH₂ groups (chemical shift can vary). Methylene Protons: A characteristic singlet for the C9-H₂ protons (around 3.9 ppm).[2] |
| ¹³C NMR Spectroscopy | Determines the number and type of carbon atoms. | A specific number of signals corresponding to the unique carbons in the molecule's symmetric or asymmetric structure. |
| Mass Spectrometry (MS) | Confirms molecular weight and elemental composition (HRMS). | Molecular Ion Peak: A cluster of peaks for the molecular ion [M]⁺ corresponding to the calculated mass. Isotopic Pattern: A characteristic pattern (M, M+2, M+4) due to the two bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:2:1 ratio.[3][4] |
| Infrared (IR) Spectroscopy | Identifies specific functional groups present. | N-H Stretch: Characteristic stretches for the primary amine groups (typically 3300-3500 cm⁻¹). C-H Stretch: Aromatic and aliphatic C-H stretches. C-Br Stretch: Signals in the fingerprint region. |
| Elemental Analysis | Confirms the empirical formula. | The experimental percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Bromine (Br) must align with the calculated theoretical values for the proposed structure. |
| Single-Crystal X-ray Diffraction | Provides the definitive 3D molecular structure.[5] | Unambiguous determination of atom connectivity, bond lengths, bond angles, and crystal packing. Confirms the substitution pattern (1,3-dibromo and 2,7-diamine).[6][7] |
Experimental Workflow Visualization
The logical flow for validating a newly synthesized derivative involves a systematic progression from initial purification to definitive structural confirmation.
References
- 1. High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Fluorene(86-73-7) 1H NMR [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Polymerization of Fluorene Derivatives for Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined fluorene-based polymers is of paramount importance for the development of advanced materials with applications in organic electronics, sensing, and biomedicine. The specific substitution pattern on the fluorene monomer significantly influences the choice of polymerization method and the properties of the resulting polymer. While the direct polymerization of 1,3-Dibromo-9H-fluorene-2,7-diamine is not extensively documented in scientific literature, a comparative analysis of established polymerization techniques for structurally related fluorene derivatives can provide valuable insights for researchers venturing into the synthesis of novel polyfluorenes, particularly those incorporating amino functionalities.
This guide presents a comparative study of the most common and effective methods for the polymerization of fluorene derivatives: Suzuki coupling, Yamamoto coupling, and electropolymerization. Additionally, the Buchwald-Hartwig amination is discussed as a pertinent method for forming carbon-nitrogen bonds in polymeric chains.
Comparative Analysis of Polymerization Methods
The choice of polymerization method is dictated by the desired polymer structure, molecular weight, and the functional groups present on the monomer. The following tables summarize the key quantitative data for different polymerization techniques applied to various fluorene-based monomers.
| Table 1: Suzuki Coupling Polymerization of 2,7-Dibromo-9,9-dioctylfluorene | |
| Parameter | Value |
| Monomers | 9,9-dioctylfluorene-2,7-diboronic acid and 9,9-dioctyl-2,7-dibromofluorene |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) and water |
| Temperature | Reflux |
| Reaction Time | 48 hours |
| Yield | 53%[1] |
| Number-Average Molecular Weight (Mₙ) | 9.3 kDa[1] |
| Polydispersity Index (PDI) | 1.9[1] |
| Table 2: Mechanochemical Suzuki Polymerization of 2,7-Dibromo-9,9-dioctylfluorene | |
| Parameter | Value |
| Monomers | 9,9-dioctylfluorene-2,7-diboronic acid and 9,9-dioctyl-2,7-dibromofluorene |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | None (solid-state) |
| Milling Frequency | 1800 RPM[1] |
| Reaction Time | 30 minutes[1] |
| Yield | 50%[1] |
| Number-Average Molecular Weight (Mₙ) | 4.2 kDa[1] |
| Polydispersity Index (PDI) | 1.9[1] |
| Table 3: Electropolymerization of 2,7-Diaminofluorene | |
| Parameter | Value |
| Monomer | 2,7-Diaminofluorene (DAF) |
| Electrolyte | Lithium perchlorate (LiClO₄) in acetonitrile (ACN) |
| Working Electrode | Gold (Au) |
| Polymerization Technique | Cyclic Voltammetry |
| Potential Range | -200 mV to 800 mV |
| Scan Rate | 50 mV/s |
| Number of Cycles | 10 |
| Resulting Polymer | Poly(2,7-diaminofluorene) (PDAF) film on the electrode |
| Electrical Conductivity | 1.5 x 10⁻⁵ S/cm[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of polymerization reactions. Below are the experimental protocols for the key methods discussed.
Suzuki Coupling Polymerization (Solution-based)
This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for the synthesis of conjugated polymers.
Procedure:
-
Inside a glove box, a 10-mL Schlenk flask is charged with 9,9-dioctylfluorene-2,7-diboronic acid (100 mg, 0.209 mmol), 9,9-dioctyl-2,7-dibromofluorene (115 mg, 0.209 mmol), palladium(II) acetate (4.69 mg, 0.010 mmol), and potassium carbonate (231 mg, 1.672 mmol).[1]
-
Tetrahydrofuran (4 mL) and degassed water (4 mL) are added to the reaction mixture.[1]
-
The system is sealed and refluxed for 48 hours.[1]
-
After cooling, the product is precipitated in methanol and refrigerated overnight.[1]
-
The precipitate is collected, and the chloroform extract is evaporated to yield the polymer.[1]
Mechanochemical Suzuki Polymerization
This solvent-free approach offers a more environmentally friendly alternative to traditional solution-based polymerization.
Procedure:
-
To a stainless steel grinding jar (5 mL), add 9,9-dioctylfluorene-2,7-diboronic acid (100 mg, 0.209 mmol), 9,9-dioctyl-2,7-dibromofluorene (115 mg, 0.209 mmol), palladium(II) acetate (4.69 mg, 0.010 mmol), and potassium carbonate (231 mg, 1.67 mmol).[1]
-
Add four stainless-steel balls (5 mm diameter) to the jar.[1]
-
Seal the grinding jar and place it in a vibrational ball mill.[1]
-
Subject the mixture to milling for 30 minutes at 1800 RPM.[1]
-
After milling, precipitate the product in methanol and refrigerate overnight to collect the polymer.[1]
Electropolymerization of 2,7-Diaminofluorene
Electrochemical polymerization is a powerful technique for creating thin, conductive polymer films directly on an electrode surface.
Procedure:
-
Prepare a 5 mM solution of 2,7-diaminofluorene (DAF) in acetonitrile (ACN) containing 0.1 M lithium perchlorate (LiClO₄) as the supporting electrolyte.[2]
-
Use a three-electrode electrochemical cell with a gold (Au) disk as the working electrode, a platinum wire as the counter electrode, and a reference electrode.
-
Before polymerization, polish the gold electrode with alumina slurry (0.3 µm particle size), wash it thoroughly, and dry it.[2]
-
Immerse the electrodes in the monomer solution and perform cyclic voltammetry by sweeping the potential between -200 mV and 800 mV for 10 cycles at a scan rate of 50 mV/s.[2]
-
A film of poly(2,7-diaminofluorene) (PDAF) will be deposited on the gold electrode.[2]
Buchwald-Hartwig Amination for Poly(arylamine) Synthesis
While not a direct polymerization of the target monomer, the Buchwald-Hartwig reaction is a key method for forming C-N bonds and can be adapted for polymerization to create poly(arylamine)s. This is particularly relevant for constructing polymers where amine functionalities are integral to the backbone. A catalyst-transfer polymerization protocol has been proposed for the controlled synthesis of poly(arylene-amine)s from AB-type monomers. This advanced method allows for control over the polymer's molecular weight and dispersity.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the discussed polymerization methods.
Caption: Workflow for Suzuki Coupling Polymerization.
Caption: Workflow for Yamamoto Coupling Polymerization.
Caption: Workflow for Electropolymerization.
References
benchmarking the efficiency of solar cells using 1,3-Dibromo-9h-fluorene-2,7-diamine
For researchers and professionals in the fields of materials science and renewable energy, the quest for efficient and cost-effective components for solar cells is a continuous endeavor. Among the myriad of organic molecules explored, fluorene derivatives have emerged as a promising class of materials, particularly for use as hole-transporting materials (HTMs) and sensitizing dyes. This guide provides a comparative analysis of the performance of solar cells utilizing materials derived from fluorene precursors, with a focus on contextualizing the potential of compounds like 1,3-Dibromo-9h-fluorene-2,7-diamine as a foundational building block.
Comparative Performance of Fluorene-Based Materials in Solar Cells
The efficiency of a solar cell is primarily determined by four key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the overall power conversion efficiency (PCE). The following table summarizes the performance of various fluorene-based materials in different types of solar cells, providing a clear comparison of their capabilities.
| Material/Device Type | Precursor/Core Structure | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Perovskite Solar Cell | |||||
| HT1 | 2,7-dibromo-9,9-dihexylfluorene | 1.09 | 21.58 | 73 | 17.18 |
| HT2 | 2,7-dibromo-9,9-dihexylfluorene | 1.11 | 22.26 | 73 | 18.04 |
| spiro-OMeTAD (benchmark) | spirobifluorene | 1.10 | 22.31 | 74 | 18.27 |
| Dye-Sensitized Solar Cell (DSSC) | |||||
| Dye 1 | 2,7-dibromofluorene | 0.79 | 6.84 | 75 | 3.98 |
| Dye 2 | 2,7-dibromofluorene | 0.83 | 6.63 | 74 | 4.09 |
| Dye 3 | 2,7-dibromofluorene | 0.81 | 9.59 | 62 | 4.73 |
| N719 (benchmark) | Ruthenium complex | 0.80 | 17.6 | 55 | 7.42 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the experimental protocols for the fabrication and characterization of the solar cells cited in this guide.
Perovskite Solar Cell Fabrication (with HT1, HT2, and spiro-OMeTAD)
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then treated with UV-ozone for 20 minutes.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited by spin-coating a precursor solution onto the FTO substrates, followed by annealing. A mesoporous TiO₂ layer is then spin-coated on top of the compact layer and sintered.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO) is spin-coated onto the mesoporous TiO₂ layer in a nitrogen-filled glovebox. An anti-solvent is dripped onto the spinning substrate to induce crystallization, followed by annealing.
-
Hole-Transporting Layer (HTL) Deposition: The HTMs (HT1, HT2, or spiro-OMeTAD) are dissolved in a suitable solvent (e.g., chlorobenzene) with additives like Li-TFSI and tBP. The solution is then spin-coated on top of the perovskite layer.
-
Electrode Deposition: Finally, a gold or silver electrode is deposited on top of the HTL by thermal evaporation to complete the device.
Dye-Sensitized Solar Cell Fabrication (with Fluoren-9-ylidene-Based Dyes)
-
Photoanode Preparation: A transparent conducting glass (FTO) is coated with a TiO₂ paste using the doctor-blade technique, followed by sintering to create a mesoporous film.
-
Dye Sensitization: The TiO₂ photoanodes are immersed in a solution of the fluoren-9-ylidene-based dye in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol) for a specific duration to allow for dye adsorption.
-
Counter Electrode Preparation: A thin layer of platinum is deposited on another FTO glass substrate to act as the counter electrode.
-
Cell Assembly: The dye-sensitized photoanode and the platinum counter electrode are sealed together using a thermoplastic sealant.
-
Electrolyte Injection: The electrolyte, typically containing an iodide/triiodide redox couple, is introduced into the space between the electrodes through a pre-drilled hole in the counter electrode, which is then sealed.
Photovoltaic Characterization
The current density-voltage (J-V) characteristics of the solar cells are measured under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator. The key performance parameters (Voc, Jsc, FF, and PCE) are extracted from the J-V curves.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of fabricating and characterizing these solar cells, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the fabrication of Perovskite and Dye-Sensitized Solar Cells.
Caption: Charge transport pathways in Perovskite and Dye-Sensitized Solar Cells.
A Comparative Guide to the Theoretical and Experimental Analysis of Substituted Fluorenes: A Focus on 1,3-Dibromo-9H-fluorene-2,7-diamine
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for understanding the theoretical and experimental characteristics of 1,3-Dibromo-9H-fluorene-2,7-diamine. Due to the limited publicly available data on this specific molecule, this document outlines a predictive comparison based on well-characterized, structurally related fluorene derivatives: 2,7-Diaminofluorene and 2,7-Dibromofluorene. The methodologies and expected outcomes are based on established protocols for the analysis of fluorene compounds.
Comparative Analysis of Fluorene Derivatives
The introduction of both electron-donating (amino) and electron-withdrawing (bromo) groups to the fluorene core is expected to significantly influence its electronic and photophysical properties. This section provides a predictive comparison of key parameters.
| Property | This compound (Predicted) | 2,7-Diaminofluorene (Experimental/Theoretical) | 2,7-Dibromofluorene (Experimental/Theoretical) |
| Molecular Weight | 354.04 g/mol | 196.25 g/mol | 324.01 g/mol |
| Melting Point (°C) | Predicted to be higher than 2,7-diaminofluorene due to increased molecular weight and potential for intermolecular interactions. | 160-162 °C[1] | ~165-167 °C |
| ** HOMO Energy Level (eV)** | Predicted to be between that of the diamino and dibromo derivatives, influenced by the competing electronic effects. | Higher energy due to the electron-donating nature of the amino groups. | Lower energy due to the electron-withdrawing nature of the bromine atoms. |
| LUMO Energy Level (eV) | Predicted to be lowered by the bromine substituents. | Higher energy. | Lower energy. |
| Energy Gap (HOMO-LUMO) | Predicted to be smaller than the parent fluorene, potentially leading to red-shifted absorption and emission spectra. | Generally smaller than the parent fluorene. | Generally smaller than the parent fluorene. |
| Solubility | Expected to have moderate solubility in organic solvents, similar to other substituted fluorenes. | Soluble in polar organic solvents. | Soluble in various organic solvents. |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to characterize this compound.
Synthesis of this compound
A potential synthetic route to obtain this compound could start from 2,7-dinitrofluorene. A common method for the synthesis of 2,7-diaminofluorene involves the reduction of 2,7-dinitrofluorene using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium or through catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.[2][3] Subsequent bromination would need to be regioselective to achieve the 1,3-dibromo substitution pattern.
Hypothetical Two-Step Synthesis:
-
Reduction of 2,7-Dinitrofluorene: 2,7-Dinitrofluorene is dissolved in a suitable solvent system (e.g., a mixture of tetrahydrofuran and methanol). Palladium on activated charcoal (10 mol%) is added as a catalyst. The mixture is stirred under a hydrogen atmosphere at room temperature for 24 hours.[3] The catalyst is then removed by filtration, and the solvent is evaporated to yield 9H-fluorene-2,7-diamine.
-
Electrophilic Bromination: The resulting 9H-fluorene-2,7-diamine is then subjected to electrophilic bromination. Due to the activating nature of the amino groups, direct bromination using a mild brominating agent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane or chloroform could be employed. The reaction conditions would need to be carefully controlled to favor the desired 1,3-dibromo substitution.
Spectroscopic and Structural Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like CDCl₃ or DMSO-d₆. The chemical shifts, coupling constants, and integration values would be used to confirm the molecular structure and the positions of the substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups (e.g., N-H stretching of the amino groups). UV-Vis absorption and fluorescence spectroscopy would be employed to investigate the electronic transitions and photophysical properties of the molecule.
Theoretical Calculation Protocols
To validate and interpret the experimental findings, theoretical calculations based on Density Functional Theory (DFT) would be performed.
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used method for such calculations.[4][5]
-
Basis Set: A basis set such as 6-31G(d,p) or 6-311G++(d,p) would be employed to describe the atomic orbitals.[6]
-
Calculations to be Performed:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict the vibrational frequencies (for comparison with IR spectra).
-
Frontier Molecular Orbital (FMO) Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and to visualize their spatial distribution. The HOMO-LUMO energy gap is a crucial parameter for predicting the electronic and optical properties.
-
Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum and predict the electronic transition energies and oscillator strengths.
-
Visualizations
Caption: Molecular structures for comparative analysis.
Caption: Proposed experimental and theoretical workflow.
References
- 1. 2,7-ジアミノフルオレン >97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Spectral Data Comparison: An Insight into 1,3-Dibromo-9H-fluorene-2,7-diamine
For researchers, scientists, and professionals in drug development, access to comprehensive spectral data is paramount for the identification, characterization, and quality control of chemical compounds. This guide provides a comparative analysis of the spectral data for key precursors of 1,3-Dibromo-9H-fluorene-2,7-diamine, namely 2,7-dibromo-9H-fluorene and 2,7-diaminofluorene. Due to the current unavailability of experimental spectral data for the target compound, this guide leverages the data of its close structural analogs to predict its characteristic spectral features.
Comparative Spectral Data
The following tables summarize the key spectral data for 2,7-dibromo-9H-fluorene and 2,7-diaminofluorene, offering a basis for understanding the expected spectral characteristics of this compound.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 2,7-dibromo-9H-fluorene | CDCl₃ | 3.70 (s, 2H, CH₂), 7.1-7.8 (m, 6H, Ar-H)[1] | 36.21, 120.18, 121.97, 128.10, 129.72, 139.23, 145.27[2] |
| 2,7-diaminofluorene | Polysol | 3.64 (bs, 4H, NH₂), 3.72 (s, 2H, CH₂), 6.66 (dd, 2H, Ar-H), 6.83 (s, 2H, Ar-H), 7.41 (d, 2H, Ar-H)[3] | Not readily available |
Table 2: Mass Spectrometry and Infrared (IR) Spectroscopy Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec (m/z) Peaks | Key IR Absorptions (cm⁻¹) |
| 2,7-dibromo-9H-fluorene | C₁₃H₈Br₂ | 324.01 | 324 (M⁺), 322, 326 (Isotopic pattern for Br₂)[4] | Data available, but specific peaks not detailed in search results.[5] |
| 2,7-diaminofluorene | C₁₃H₁₂N₂ | 196.25 | 196 (M⁺), 195, 197, 98[6] | Data available, but specific peaks not detailed in search results.[6] |
Predicted Spectral Characteristics for this compound
Based on the data from its precursors, the following spectral characteristics can be anticipated for this compound:
-
¹H NMR: The spectrum would likely show signals for the amino (-NH₂) protons, the methylene (-CH₂) protons at the 9-position, and the aromatic protons. The introduction of bromine atoms at positions 1 and 3 would lead to a more complex splitting pattern for the aromatic protons compared to the 2,7-disubstituted analogs.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, influenced by the presence of both amino and bromo substituents, as well as a signal for the methylene carbon.
-
Mass Spectrometry: The molecular ion peak would be expected around m/z 354, corresponding to the molecular formula C₁₃H₁₀Br₂N₂. The isotopic pattern characteristic of two bromine atoms would be a key identifier.
-
IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amines (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methylene groups, and C-Br stretching vibrations.
Experimental Protocols
The acquisition of the spectral data presented would typically follow these standard experimental methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker 400 MHz instrument.[7] Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) used as an internal standard.
Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for such compounds.[4] The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.[8] The sample can be prepared as a KBr pellet or analyzed as a thin film. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the molecule's functional groups.
Logical Relationship Diagram
The following diagram illustrates the structural relationship between the precursor molecules and the target compound, this compound.
Caption: Structural relationship of the target compound to its precursor analogs.
This guide provides a foundational understanding of the spectral characteristics of this compound by cross-referencing data from its key structural analogs. Researchers can use this information to aid in the identification and characterization of this and similar fluorene derivatives.
References
- 1. Fluorene(86-73-7) 1H NMR spectrum [chemicalbook.com]
- 2. 2,7-Dibromofluorene(16433-88-8) 13C NMR [m.chemicalbook.com]
- 3. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]
- 4. 9H-Fluorene, 2,7-dibromo- [webbook.nist.gov]
- 5. 9H-Fluorene, 2,7-dibromo- [webbook.nist.gov]
- 6. 2,7-Diaminofluorene | C13H12N2 | CID 10679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 2,7-Dibromo-9-fluorenone | C13H6Br2O | CID 259922 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3-Dibromo-9H-fluorene-2,7-diamine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 1,3-Dibromo-9H-fluorene-2,7-diamine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on data from structurally similar brominated and aminated fluorene derivatives and general principles of hazardous waste management. It is imperative to consult with a certified environmental management professional before proceeding with any disposal.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. This compound is presumed to possess hazardous properties, including potential carcinogenicity, mutagenicity, and high aquatic toxicity, based on data from analogous chemical structures.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to establish a controlled environment and utilize appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Nitrile rubber, minimum thickness 0.11 mm |
| Eye Protection | Chemical safety goggles and a face shield |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter |
| Protective Clothing | Chemical-resistant lab coat, closed-toe shoes |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof, and clearly marked hazardous waste container with "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams to avoid potentially violent reactions.
-
-
Containerization:
-
Transfer the waste material into the designated container using tools that will not generate dust or aerosols, such as a plastic scoop or spatula.
-
Ensure the container is securely sealed to prevent any leakage of solid material or vapors.
-
-
Storage:
-
Store the sealed container in a designated, well-ventilated, and secured hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.
-
-
Documentation:
-
Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation.
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the collection and transportation of the waste.
-
Provide the disposal company with all available safety information, including the information that this guidance is based on analogous compounds.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material, such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.
-
Hazard Profile Based on Analogous Compounds
The following table summarizes the potential hazards of this compound based on the safety data sheets of similar fluorene derivatives.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[3] |
| Germ Cell Mutagenicity | Category 2: Suspected of causing genetic defects.[1][2] |
| Carcinogenicity | Category 2: Suspected of causing cancer.[1][2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1,3-Dibromo-9h-fluorene-2,7-diamine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Dibromo-9h-fluorene-2,7-diamine. The following procedures are based on best practices for handling similar aromatic diamines and brominated organic compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves, lab coat. | N95 dust mask or a full-face respirator if the material is dusty or if ventilation is inadequate. |
| Running reactions and transfers | Chemical splash goggles and a face shield, especially when there is a splash potential.[1] | Chemical-resistant gloves (butyl rubber or Viton recommended for extended contact), lab coat or chemical-resistant apron. | Work in a certified chemical fume hood. Respirator use should be dictated by a risk assessment. |
| Work-up and purification | Chemical splash goggles and a face shield. | Chemical-resistant gloves, lab coat, and consideration of disposable coveralls for larger scales. | Operations should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols. |
| Handling waste | Chemical splash goggles. | Chemical-resistant gloves and lab coat. | Not generally required if handling sealed waste containers in a well-ventilated area. |
Note: Always inspect gloves for tears or degradation before and during use. Contaminated gloves should be removed using proper technique and disposed of as hazardous waste.
Handling and Operations Plan
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
-
Ventilation: All manipulations of this compound, including weighing, transfers, and reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
The following diagram outlines the standard workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
